Catechol-13C6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Catechol-13C6: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of Catechol-13C6, a stable isotope-labeled compound essential for a range of advanced research applications. This document details its physical and spectroscopic characteristics, outlines its use in metabolic pathway analysis and as an internal standard in quantitative mass spectrometry, and provides illustrative experimental workflows.
Chemical Properties and Structure
This compound is a form of catechol (1,2-dihydroxybenzene) in which all six carbon atoms of the benzene ring are the 13C isotope. This isotopic enrichment makes it an invaluable tool for tracer studies and as an internal standard in analytical chemistry, as it is chemically identical to its unlabeled counterpart but distinguishable by its mass.
Structure:
The structure of this compound is a benzene ring with two hydroxyl (-OH) groups on adjacent carbon atoms (ortho positions). All six carbon atoms in the aromatic ring are 13C.
Molecular Formula: ¹³C₆H₆O₂
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of unlabeled catechol. The primary difference is its higher molecular weight due to the presence of the 13C isotopes.
| Property | Value | Reference |
| Molecular Weight | 116.07 g/mol | [1][2][3] |
| CAS Number | 115881-16-8 | [1][4][5] |
| Appearance | White to brown feathery crystals | [6] |
| Melting Point | 105 °C (221 °F; 378 K) | [7] |
| Boiling Point | 245.5 °C (473.9 °F; 518.6 K) | [7] |
| Solubility in Water | 43 g/100mL at 20 °C | [7] |
| Solubility in Organic Solvents | Very soluble in pyridine, alcohol, and ether. Soluble in chloroform and benzene. | [4][7][8] |
| Stability | Hygroscopic | [4] |
Spectroscopic Data
Due to the uniform 13C labeling, the spectroscopic data for this compound, particularly its ¹³C NMR and mass spectrum, are distinct from the unlabeled compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be similar to unlabeled catechol, showing a complex multiplet for the aromatic protons. However, the ¹³C-¹H coupling constants will be significantly larger.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is significantly enhanced due to the 100% abundance of ¹³C at each carbon position. The symmetry of the molecule results in three distinct signals in its ¹³C NMR spectrum.[9] The chemical shifts are sensitive to the electronic environment and can be used to study interactions and reactions.[9]
| Carbon Position | Expected Chemical Shift Range (ppm) |
| C1, C2 (bearing -OH) | 145-155 |
| C3, C6 | 110-120 |
| C4, C5 | 120-130 |
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will appear at an m/z of 116, which is 6 mass units higher than that of unlabeled catechol (m/z 110). The fragmentation pattern is expected to be similar to unlabeled catechol, with the corresponding fragments also shifted by 6 mass units.
Expected Fragmentation Pattern (Electron Ionization):
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺• | [¹³C₆H₆O₂]⁺• | 116 |
| [M-CO]⁺• | [¹³C₅H₆O]⁺• | 88 |
| [M-CHO]⁺ | [¹³C₅H₅O]⁺ | 87 |
Note: This is a predicted fragmentation pattern based on the known fragmentation of unlabeled catechol.
Experimental Protocols and Applications
This compound is a powerful tool in various research fields, primarily due to its utility as a tracer in metabolic studies and as an internal standard for quantitative analysis.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of catechol and related phenolic compounds in complex matrices such as environmental and biological samples. Its identical chemical behavior to the analyte ensures that it experiences the same matrix effects and extraction efficiencies, while its different mass allows for its distinct detection by a mass spectrometer.
Experimental Workflow for using this compound as an Internal Standard:
Figure 1: General workflow for quantitative analysis using this compound as an internal standard.
Detailed Methodology for Analysis of a Phenolic Analyte (e.g., Bisphenol A):
-
Preparation of Standards:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the unlabeled analyte (e.g., Bisphenol A) at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration.
-
Spike each calibration standard and quality control (QC) sample with a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., 1 mL of water or 1 g of tissue homogenate), add the same fixed amount of the this compound internal standard solution as used in the calibration standards.
-
Perform sample extraction using an appropriate technique, such as liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) with a cartridge that retains the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
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Liquid Chromatography:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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For the analyte (e.g., Bisphenol A): Monitor the transition from the precursor ion (e.g., m/z 227) to a characteristic product ion.
-
For this compound: Monitor the transition from its precursor ion (m/z 116) to a specific product ion.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the ratio of the analyte peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Application in Metabolic Pathway and Flux Analysis
This compound is an excellent tracer for studying the metabolic fate of catechol and other aromatic compounds in biological systems, such as microbial degradation pathways. By introducing this compound into a cell culture or environmental sample, researchers can track the incorporation of the 13C label into downstream metabolites using mass spectrometry or NMR. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.
Microbial Degradation of Catechol:
Catechol is a central intermediate in the microbial degradation of many aromatic compounds. Bacteria typically employ two main pathways for its degradation: the ortho-cleavage pathway and the meta-cleavage pathway.[10][11][12][13][14]
Figure 2: Microbial degradation pathways of this compound.
Experimental Workflow for 13C-Metabolic Flux Analysis (MFA):
Figure 3: General workflow for 13C-assisted metabolic flux analysis.
Detailed Methodology for Microbial Degradation Study:
-
Cell Culture and Labeling:
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Grow a microbial culture known to degrade aromatic compounds in a defined minimal medium.
-
Introduce this compound as the sole carbon source or in combination with other unlabeled carbon sources.
-
Incubate the culture under optimal growth conditions (temperature, pH, aeration).
-
Collect cell samples at different time points to monitor the metabolism over time.
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-
Sample Processing:
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Rapidly quench the metabolic activity of the collected cell samples, for example, by plunging them into a cold solvent mixture (e.g., methanol/water).
-
Extract the intracellular metabolites using a suitable extraction protocol (e.g., chloroform/methanol/water extraction).
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-
Analytical Measurement:
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Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). GC-MS analysis often requires prior derivatization of the metabolites to increase their volatility.
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Acquire full scan mass spectra or targeted MS/MS data to determine the mass isotopomer distributions (MIDs) of key metabolites in the degradation pathway. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms.
-
-
Data Analysis and Flux Calculation:
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Use the measured MIDs of the metabolites, along with a stoichiometric model of the metabolic network, to calculate the intracellular metabolic fluxes.
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Specialized software packages are available for 13C-metabolic flux analysis that use iterative algorithms to fit the measured labeling data to the model and estimate the flux distribution that best explains the experimental data.
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Synthesis of this compound
Uniformly 13C-labeled catechol can be synthesized from uniformly ring-13C-labeled phenol.[15] The synthesis typically involves the ortho-hydroxylation of the labeled phenol. One common method is the Dakin reaction, where a hydroxybenzaldehyde is oxidized with hydrogen peroxide in a basic solution. Therefore, a plausible synthetic route would be the formylation of 13C-labeled phenol to produce 13C-labeled salicylaldehyde, followed by the Dakin oxidation to yield this compound.
Conclusion
This compound is a versatile and indispensable tool for researchers in chemistry, biology, and environmental science. Its unique property of being chemically identical to its natural counterpart while being mass-distinguishable allows for precise and accurate tracing and quantification in complex systems. The detailed methodologies and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of scientific investigations, from elucidating fundamental metabolic pathways to developing robust analytical methods for environmental monitoring and drug development.
References
- 1. Catechol (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Catechol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1520-1 [isotope.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CATECHOL (13C6) CAS#: 115881-16-8 [amp.chemicalbook.com]
- 5. Catechol (13C6, 99%) | CAS 115881-16-8 | LGC Standards [lgcstandards.com]
- 6. Catechol - Wikipedia [en.wikipedia.org]
- 7. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CATECHOL (13C6) | 115881-16-8 [amp.chemicalbook.com]
- 9. This compound | 115881-16-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. THE BACTERIAL DEGRADATION OF CATECHOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to Catechol-13C6: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Catechol-13C6, a stable isotope-labeled compound crucial for a variety of research and development applications. This document outlines its fundamental properties, detailed experimental protocols for its use in metabolic tracing studies, and a visualization of a key biological pathway in which it can be studied.
Core Data Presentation
The essential quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value |
| CAS Number | 115881-16-8 |
| Molecular Formula | ¹³C₆H₆O₂ |
| Molecular Weight | 116.16 g/mol |
Introduction to this compound in Research
This compound is a non-radioactive, stable isotope-labeled form of catechol where all six carbon atoms in the benzene ring are the ¹³C isotope. This labeling makes it an invaluable tracer in studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The distinct mass of ¹³C allows for the differentiation of the labeled catechol and its metabolites from their naturally abundant ¹²C counterparts. This is particularly useful in metabolic tracing, drug metabolism studies, and environmental fate analysis.
The primary applications for this compound in a research and drug development context include:
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Metabolic Pathway Elucidation: Tracing the transformation of catechol within biological systems to identify metabolites and understand enzymatic processes.
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Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of catechol-containing drug candidates.
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Environmental Degradation Analysis: Monitoring the breakdown of catechol in various environmental matrices to assess its persistence and transformation products.
Key Signaling Pathway: Catecholamine Biosynthesis and Metabolism
Catechol and its derivatives are central to the catecholamine signaling pathway. Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. Understanding their synthesis and degradation is fundamental in neuroscience and pharmacology. The following diagram illustrates the biosynthesis of catecholamines from tyrosine and their subsequent metabolism. This compound can be used to probe the activity of enzymes like Catechol-O-methyltransferase (COMT) in this pathway.
Experimental Protocols
The following provides a detailed methodology for a typical metabolic tracing experiment using this compound in a cell culture model, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adaptable for various research questions.
Objective: To identify and quantify the metabolites of this compound in a cellular model.
Materials:
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This compound
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Cell culture medium and supplements
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Cultured cells (e.g., HepG2 or other relevant cell line)
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Phosphate-buffered saline (PBS)
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Methanol (pre-chilled to -80°C)
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Internal standard (e.g., a deuterated catechol)
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Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
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Solvents for extraction and dilution (e.g., ethyl acetate, hexane)
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GC-MS system with a suitable capillary column
Experimental Workflow Diagram
Methodology:
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Cell Culture and Treatment:
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Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a specified confluency (e.g., 80-90%).
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final working concentration in the cell culture medium.
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Remove the existing medium from the cells, wash with PBS, and add the medium containing this compound.
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Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).
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-
Metabolite Extraction:
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At each time point, rapidly aspirate the medium.
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Wash the cells twice with ice-cold PBS to remove any extracellular this compound.
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Add pre-chilled (-80°C) methanol to the cells to quench metabolic activity and precipitate proteins.
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Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
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Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.
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Collect the supernatant containing the metabolites.
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-
Sample Preparation for GC-MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
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To the dried residue, add the internal standard.
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Perform a chemical derivatization to increase the volatility of the catechol and its potential metabolites. For example, add the silylation reagent and incubate at a specified temperature (e.g., 70°C for 1 hour) to form trimethylsilyl (TMS) derivatives.
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After cooling, the sample is ready for GC-MS analysis.
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-
GC-MS Analysis:
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Inject the derivatized sample into the GC-MS.
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Use a temperature gradient program for the GC oven to separate the compounds based on their boiling points and column interactions.
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Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. This will allow for the identification of potential metabolites based on their mass spectra.
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Also, use selected ion monitoring (SIM) mode for targeted quantification of this compound and its expected metabolites, monitoring for the specific mass-to-charge ratios of the ¹³C-labeled compounds.
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-
Data Analysis:
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Analyze the chromatograms to identify peaks corresponding to this compound and any new peaks that appear over time.
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Examine the mass spectra of the new peaks. The incorporation of the six ¹³C atoms will result in a mass shift of +6 atomic mass units compared to the unlabeled compound, confirming that these are metabolites of this compound.
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Quantify the amount of this compound and its metabolites at each time point relative to the internal standard.
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Plot the concentration of the parent compound and metabolites over time to determine the rate of metabolism.
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This comprehensive guide provides a solid foundation for researchers and professionals in drug development to utilize this compound effectively in their studies. The provided data, pathway visualization, and detailed experimental protocol are intended to facilitate the design and execution of robust and informative experiments.
An In-depth Technical Guide to the Synthesis of Carbon-13 Labeled Catechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing carbon-13 labeled catechol ([¹³C₆]-catechol). The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative mass spectrometry. This document details two principal methods for the synthesis of [¹³C₆]-catechol, starting from commercially available [¹³C₆]-phenol. For each method, detailed experimental protocols are provided, along with a summary of the quantitative data in structured tables and visualizations of the synthetic pathways.
Introduction
Catechol (1,2-dihydroxybenzene) is a significant structural motif in many natural products and pharmaceuticals. The ability to introduce a carbon-13 isotopic label into the catechol ring provides a powerful tool for researchers to trace the metabolic fate of catechol-containing compounds and to elucidate complex biochemical pathways. This guide focuses on two established synthetic routes for preparing [¹³C₆]-catechol, offering a choice between a high-yielding three-step process and a more traditional multi-step approach.
Synthetic Route 1: Three-Step Synthesis via Derivatization, Ortho-Hydroxylation, and Cleavage
This modern and efficient route for the synthesis of [¹³C₆]-catechol from [¹³C₆]-phenol boasts a high overall yield of approximately 80%. The synthesis involves the protection of the phenolic hydroxyl group, followed by a directed ortho-hydroxylation and subsequent deprotection.
Signaling Pathway Diagram
Commercial Suppliers and Technical Applications of Catechol-¹³C₆: A Guide for Researchers
For researchers, scientists, and drug development professionals, Catechol-¹³C₆ is a critical tool for tracing metabolic pathways and quantifying endogenous compounds. This technical guide provides an overview of commercial suppliers, key product specifications, and a detailed experimental protocol for a common application: the analysis of catechol-O-methyltransferase (COMT) activity.
Catechol-¹³C₆ is a stable isotope-labeled form of catechol, where all six carbon atoms on the benzene ring are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis, particularly in studies of neurotransmitter metabolism and environmental science.
Commercial Availability and Product Specifications
A variety of chemical suppliers offer Catechol-¹³C₆ for research purposes. While availability and specifications can vary, the following table summarizes representative data for key suppliers to facilitate comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | 115881-16-8 | 116.07 | ≥98% | 99 atom % ¹³C | 1 mg, 5 mg, 10 mg |
| LGC Standards (incorporating TRC) | 115881-16-8 | 116.06 | Not specified | Not specified | 1 mg, 2.5 mg, 10 mg |
| Benchchem | 115881-16-8 | 116.07 | Not specified | Not specified | Inquiry for availability |
| BOC Sciences | 115881-16-8 | Not specified | Not specified | Not specified | Inquiry for availability |
| CymitQuimica | 115881-16-8 | 116.07 | Not specified | Not specified | 1 mg, 10 mg, 2500 µg |
Experimental Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Activity Assay
This protocol describes a method for determining the activity of the enzyme COMT, which plays a crucial role in the metabolism of catecholamines, such as dopamine. The assay utilizes Catechol-¹³C₆ as a substrate and quantifies the formation of its O-methylated products, guaiacol-¹³C₆ and veratrole-¹³C₆, using gas chromatography-mass spectrometry (GC-MS).
Materials:
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Catechol-¹³C₆
-
S-adenosyl-L-methionine (SAM), the methyl group donor
-
Recombinant human COMT enzyme
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Phosphate buffer
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Ethyl acetate
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Internal standard (e.g., a deuterated analog of the products)
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GC-MS system
Procedure:
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a specified concentration of recombinant human COMT enzyme, and SAM.
-
Initiation of Reaction: Start the enzymatic reaction by adding Catechol-¹³C₆ to the reaction mixture.
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Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for the enzymatic conversion of Catechol-¹³C₆.
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Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
Extraction: Add an internal standard and ethyl acetate to the mixture. Vortex vigorously to extract the methylated products (guaiacol-¹³C₆ and veratrole-¹³C₆) into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
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Sample Preparation for GC-MS: Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of guaiacol-¹³C₆, veratrole-¹³C₆, and the internal standard.
-
Data Analysis: Calculate the amount of each product formed based on the peak areas relative to the internal standard. COMT activity is then expressed as the rate of product formation (e.g., nmol/min/mg protein).
Visualizing the COMT-Mediated Metabolism of Catechol-¹³C₆
The following diagram illustrates the enzymatic reaction and the subsequent steps of the experimental workflow for the COMT activity assay.
Caption: Workflow for COMT activity assay using Catechol-¹³C₆.
Signaling Pathway Context: Dopamine Metabolism
Catechol-¹³C₆ is instrumental in studying the metabolic fate of catecholamines like dopamine. The following diagram depicts the primary metabolic pathway of dopamine, highlighting the role of COMT and monoamine oxidase (MAO). By using labeled catechol as a surrogate, researchers can trace this pathway and investigate the effects of drugs or genetic variations on dopamine metabolism.
Caption: Simplified metabolic pathway of dopamine.
A Technical Guide to Catechol-13C6: Pricing, Availability, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Catechol-13C6, a stable isotope-labeled compound crucial for a variety of research applications. This document covers its commercial availability and pricing, details its role in metabolic studies, and provides generalized experimental protocols for its use.
Introduction to this compound
This compound is a form of catechol in which all six carbon atoms on the benzene ring have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tracer for metabolic and mechanistic studies, particularly in the investigation of pathways involving catecholamines and other phenolic compounds. Unlike radioactive isotopes, stable isotopes like 13C are non-radioactive, making them safer to handle and suitable for in vivo studies in humans. The primary application of this compound lies in its use as an internal standard in mass spectrometry-based quantification and for tracing the metabolic fate of catechol and its derivatives in complex biological systems.
Commercial Availability and Pricing
This compound is available from several specialized chemical suppliers. The pricing and available quantities vary by vendor. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Price |
| BOC Sciences | BLP-016015 | 115881-16-8 | ¹³C₆H₆O₂ | 116.07 g/mol | Inquire | Inquire[1] |
| Cambridge Isotope Laboratories, Inc. | CLM-1520-1 | 115881-16-8 | ¹³C₆H₆O₂ | 116.07 g/mol | Inquire | $470[2] |
| CymitQuimica | 115881-16-8 | C₆H₆O₂ | 116.07 g/mol | 1mg, 10mg, 2500µg | €177.00 (1mg), €914.00 (10mg), €275.00 (2500µg)[3] | |
| LGC Standards | TRC-C215177 | 115881-16-8 | ¹³C₆ H₆ O₂ | 116.07 g/mol | 1 mg, 2.5 mg, 10 mg | Inquire[4][5] |
Applications in Research
The primary utility of this compound lies in its application as a tracer in metabolic studies, particularly those involving phenolic compounds. It allows for the precise tracking of catechol and its derivatives through complex biological systems. For example, it has been employed to investigate dopamine catabolism.
Stable isotope labeling, in general, has become an indispensable tool in both mechanistic and metabolic investigations. Unlike techniques that provide a static snapshot of metabolite concentrations, stable isotope tracers offer dynamic information about metabolic flux, revealing the rates at which molecules are synthesized and broken down. This has been instrumental in advancing our understanding of the metabolism of crucial biomolecules.
Experimental Protocols
While specific experimental designs will vary based on the research question, a general workflow for utilizing this compound in a metabolomics study is outlined below.
General Workflow for Stable Isotope Labeling in Metabolomics
A common application for this compound is in stable isotope labeling (SIL) based metabolomics research. This workflow enhances metabolite annotation and provides an internal standard for quantification.
Experimental Workflow for Isotope Labeling in Metabolomics
Caption: A generalized workflow for a metabolomics experiment using a stable isotope-labeled tracer like this compound.
Detailed Methodologies
1. Introduction of Labeled Compound:
-
In vivo: For animal studies, this compound can be administered through various routes (e.g., oral gavage, intravenous injection). The dosage and timing will depend on the specific metabolic pathway and organism being studied.
-
In vitro: For cell culture experiments, this compound is added to the culture medium at a known concentration.
2. Sample Collection and Metabolite Extraction:
-
At predetermined time points, biological samples (e.g., plasma, urine, tissues, cells) are collected.
-
Metabolism is quenched rapidly, often using cold methanol or other organic solvents, to prevent further enzymatic activity.
-
Metabolites are then extracted from the samples using appropriate solvent systems (e.g., methanol/water, acetonitrile/water).
3. Mass Spectrometry Analysis:
-
The extracted metabolites are analyzed by a high-resolution mass spectrometer, typically coupled with liquid chromatography (LC-MS) for separation.
-
The mass spectrometer is set to detect the mass-to-charge ratios (m/z) of the unlabeled (endogenous) catechol and its metabolites, as well as the 13C-labeled counterparts.
4. Data Analysis:
-
The data is processed to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition).
-
The ratio of labeled to unlabeled metabolites provides information on the rate of metabolic conversion (flux).
Signaling Pathways
Catechol is a precursor to catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. These molecules are involved in a wide range of physiological and pathological processes.
Catecholamine Biosynthesis and Metabolism
The synthesis of catecholamines begins with the amino acid tyrosine. The metabolic breakdown of catecholamines is primarily carried out by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Catecholamine Metabolism Pathway
Caption: A simplified diagram of the catecholamine biosynthesis and metabolism pathway.
By using this compound, researchers can trace the flow of the labeled carbon atoms through these pathways, providing quantitative data on the activity of enzymes like COMT and MAO under various physiological or pathological conditions. This information is critical for understanding the dysregulation of catecholamine signaling in diseases such as hypertension, heart failure, anxiety, and neurodegenerative disorders.[6]
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of Catechol-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Catechol-13C6. Given that this compound is an isotopically labeled version of catechol, its chemical and toxicological properties are considered analogous to the unlabeled compound. Therefore, the safety data and handling procedures outlined in this document are based on the well-established data for catechol.
Hazard Identification and Classification
Catechol is a hazardous substance that presents significant health risks upon exposure. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
GHS Classification of Catechol
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1] |
| Carcinogenicity | 1B | H350: May cause cancer.[1] |
GHS Pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).
-
Corrosion: Represents the risk of serious eye damage or skin corrosion.
-
Health Hazard: Denotes carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.
-
Exclamation Mark: Indicates irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.
Caption: GHS Hazard Classification and Pictograms for Catechol.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 120-80-9 (for unlabeled Catechol) |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.11 g/mol |
| Appearance | Colorless, crystalline solid |
| Odor | Slight phenolic odor |
| Melting Point | 105 °C (221 °F)[2] |
| Boiling Point | 245.5 °C (473.9 °F)[2] |
| Flash Point | 127.22 °C (261 °F) - Closed Cup[2] |
| Specific Gravity | 1.344 |
| Solubility | Soluble in water |
Toxicological Data
Catechol is acutely toxic and poses a long-term health risk as a suspected mutagen and carcinogen. The following table summarizes key toxicological data.
| Toxicity Metric | Value | Species |
| LD50 Oral | 260 mg/kg | Rat[1] |
| LD50 Dermal | 800 mg/kg | Rabbit[1] |
| LC50 Inhalation | No data available | |
| Intraperitoneal LD50 | 247 mg/kg | Mouse[1] |
| Subcutaneous LD50 | 110 mg/kg | Rat[1] |
Experimental Protocols: Safe Handling Procedures
Adherence to strict experimental protocols is paramount to minimize exposure and ensure laboratory safety when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Hand Protection: Wear two pairs of nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A fully fastened lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider Tyvek sleeves or a chemical-resistant apron.
-
Respiratory Protection: If working outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is required.
Weighing and Dissolving Solid this compound
The process of weighing and dissolving solid (powdered) this compound presents a high risk of aerosolization and contamination.
Procedure:
-
Preparation: Designate a specific work area within a certified chemical fume hood for handling this compound. Cover the work surface with an absorbent, disposable bench liner.
-
Taring the Container: Place a labeled, sealable container on the analytical balance and tare it.
-
Adding the Powder: In the chemical fume hood, carefully add the approximate amount of this compound to the tared container. Avoid creating dust.
-
Sealing and Weighing: Securely close the container and move it to the analytical balance to obtain the precise weight.
-
Dissolving: Return the sealed container to the chemical fume hood. Add the desired solvent to the container and seal it again before mixing.
Caption: Standard workflow for safely weighing and dissolving solid this compound.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, bench liners, and weighing papers should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.
Mechanism of Toxicity: Signaling Pathway
The genotoxicity of catechol is a significant concern. Its mechanism involves metabolic activation to a reactive intermediate that can damage DNA.
Catechol can be oxidized to form catechol ortho-quinones. These quinones are electrophilic and can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form depurinating DNA adducts.[1] The formation of these adducts can lead to apurinic sites in the DNA, which, if not repaired, can result in mutations during DNA replication and potentially initiate carcinogenesis.
Caption: Signaling pathway illustrating the genotoxic mechanism of catechol.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment and the development of laboratory-specific Standard Operating Procedures (SOPs). Always consult the most recent Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for guidance.
References
The Unseen Journey: A Technical Guide to the Applications of Catechol-13C6 in Environmental Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of uniformly ring-labeled Catechol-13C6 as a powerful tool in environmental science. By tracing the path of this stable isotope-labeled compound, researchers can unlock a deeper understanding of the fate, transport, and biodegradation of catechol and related aromatic pollutants in complex environmental matrices. This guide provides a summary of key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate the design and implementation of robust environmental studies.
Tracing the Fate of Catechol in the Environment
Catechol is a common intermediate in the microbial degradation of numerous aromatic compounds, both natural and anthropogenic. Its fate in the environment is a critical aspect of understanding the bioremediation of pollutants. The use of this compound allows for the precise tracking of its transformation and incorporation into microbial biomass and soil organic matter, providing unambiguous evidence of its metabolic pathways.
Quantitative Insights into Catechol Degradation
Stable isotope tracing enables the quantification of degradation rates, mineralization to CO2, and incorporation into various environmental compartments. While specific data for this compound is dispersed across various studies, the following table summarizes representative quantitative data from studies using isotopically labeled catechol (specifically 14C-labeled catechol, which provides a close proxy for the behavior of the carbon skeleton) to illustrate the types of quantitative outcomes that can be achieved.
| Parameter | Soil Type | Incubation Time | Result | Isotope Used |
| Mineralization to CO2 | Arable Soil | 3 months | 25% of initial catechol | 14C |
| Forest Soil | 3 months | 15% of initial catechol | 14C | |
| Incorporation into Humic Acids | Arable Soil | 3 months | 10% of initial catechol | 14C |
| Forest Soil | 3 months | 18% of initial catechol | 14C | |
| Incorporation into Fulvic Acids | Arable Soil | 3 months | 8% of initial catechol | 14C |
| Forest Soil | 3 months | 12% of initial catechol | 14C | |
| Incorporation into Humin | Arable Soil | 3 months | 20% of initial catechol | 14C |
| Forest Soil | 3 months | 25% of initial catechol | 14C | |
| Incorporation into Earthworm Tissue | Arable Soil | 3 months | 1.5% of initial catechol | 14C |
| Forest Soil | 3 months | 0.8% of initial catechol | 14C |
This data is adapted from studies using 14C-labeled catechol and is presented to be illustrative of the quantitative analysis possible with isotopic labeling.
Experimental Protocols for Tracing this compound
The following sections provide detailed methodologies for conducting experiments to trace the fate of this compound in environmental samples.
Protocol 1: Soil Microcosm Incubation for Biodegradation Analysis
This protocol outlines the steps for a laboratory-based soil microcosm experiment to assess the biodegradation of this compound.
1. Soil Collection and Preparation:
- Collect soil samples from the target environment (e.g., a contaminated site, agricultural field).
- Sieve the soil (2 mm mesh) to remove large debris and homogenize.
- Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) and pre-incubate for 7 days in the dark at a controlled temperature (e.g., 25°C) to allow the microbial community to stabilize.
2. Microcosm Setup:
- Weigh a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into sterile glass jars.
- Prepare a stock solution of this compound in a minimal volume of sterile water.
- Spike the soil in each microcosm with the this compound solution to achieve the desired final concentration (e.g., 100 µg/g soil). Ensure even distribution.
- Include control microcosms:
- Killed Control: Autoclaved soil spiked with this compound to assess abiotic degradation.
- Unspiked Control: Live soil without this compound to measure background CO2 evolution and organic matter content.
- Seal the jars, allowing for gas exchange through a filter or using a setup to trap evolved CO2.
3. Incubation and Sampling:
- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 0, 1, 3, 7, 14, and 28 days).
- At each sampling time point, destructively sample triplicate microcosms for each treatment.
- For mineralization analysis, trap the evolved CO2 in a sodium hydroxide (NaOH) solution. The 13C content of the trapped CO2 can be analyzed by Isotope Ratio Mass Spectrometry (IRMS).
4. Extraction of this compound and its Metabolites:
- Extract a subsample of soil (e.g., 10 g) with a suitable solvent system (e.g., acetone:water mixture).
- Shake or sonicate the mixture, then centrifuge to separate the soil from the supernatant.
- Collect the supernatant and repeat the extraction process twice more.
- Combine the supernatants and concentrate the extract under a stream of nitrogen gas.
5. Sample Analysis by GC-MS:
- Derivatization: The hydroxyl groups of catechol and its metabolites are highly polar and require derivatization prior to GC-MS analysis. Silylation is a common and effective method.
- Evaporate the concentrated extract to dryness.
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.
- Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
- GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., DB-5ms).
- Program the oven temperature to separate the target analytes.
- Operate the mass spectrometer in full-scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify this compound and its known metabolites by tracking their specific m/z values, accounting for the mass increase due to the 13C atoms.
Visualizing Environmental Processes
Diagrams are essential for illustrating the complex interactions and pathways involved in the environmental fate of this compound. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Catechol Biodegradation Pathways
Catechol is primarily degraded by microorganisms through two main ring-cleavage pathways: the ortho-cleavage and the meta-cleavage pathway. The following diagram illustrates these key metabolic routes.
Caption: Microbial degradation pathways of this compound.
Experimental Workflow for Stable Isotope Probing
The following diagram outlines the logical flow of a typical stable isotope probing (SIP) experiment using this compound in a soil matrix.
Caption: Workflow for a this compound SIP experiment.
This technical guide provides a foundational understanding of the application of this compound in environmental science. By employing the described protocols and analytical methods, researchers can gain valuable insights into the biogeochemical cycling of an important class of aromatic compounds, ultimately contributing to the development of more effective bioremediation strategies and a clearer picture of pollutant fate in the environment.
The Pivotal Role of Catechol-¹³C₆ in Elucidating Dopamine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Catechol-¹³C₆ and its precursors, such as ¹³C₆-L-DOPA and ¹³C₆-Tyrosine, in the intricate study of dopamine metabolism. The use of stable isotope labeling has revolutionized our ability to dynamically trace the synthesis, release, and catabolism of dopamine in vivo, offering unparalleled insights for neurobiology and the development of novel therapeutics for a myriad of neurological and psychiatric disorders.
Introduction to Stable Isotope Tracing in Dopamine Research
Dopamine, a critical catecholamine neurotransmitter, plays a fundamental role in motor control, motivation, reward, and cognitive function. Dysregulation of dopamine metabolism is a hallmark of several debilitating conditions, including Parkinson's disease, schizophrenia, and addiction. Traditional methods for studying dopamine dynamics often provide static snapshots of neurotransmitter levels. Stable isotope tracing, however, allows for the direct measurement of metabolic fluxes, providing a dynamic and quantitative understanding of the entire dopamine lifecycle.[1][2]
By introducing a non-radioactive, heavy isotope-labeled precursor into a biological system, researchers can track the incorporation of the label into dopamine and its subsequent metabolites. Catechol-¹³C₆, or more commonly, its biosynthetic precursors like ¹³C₆-L-DOPA or ¹³C₆-Tyrosine, serve as ideal tracers. The six ¹³C atoms on the catechol ring create a distinct mass shift that is readily detectable by mass spectrometry, enabling the differentiation of newly synthesized molecules from the endogenous, unlabeled pool.
Key Metabolic Pathways of Dopamine
Understanding the metabolic fate of dopamine is crucial for interpreting data from tracer studies. The primary pathways involve a series of enzymatic conversions, which can be effectively traced using ¹³C-labeled catechols.
Dopamine Synthesis Pathway
Dopamine Metabolism Pathway
Experimental Protocols
A typical in vivo study to measure dopamine turnover using a ¹³C₆-labeled tracer involves several key steps, from surgical preparation to sample analysis. The following protocols are synthesized from established methodologies in the field.[3][4][5][6]
Animal Model and Surgical Procedure
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced with isoflurane or a combination of ketamine/xylazine.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted in the brain region of interest, typically the striatum, a region rich in dopaminergic terminals.
-
Recovery: Animals are allowed to recover for at least 24-48 hours post-surgery before the microdialysis experiment.
In Vivo Microdialysis
-
Probe Insertion: A microdialysis probe (e.g., 2 mm active membrane) is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: The system is allowed to stabilize for at least 1-2 hours to achieve a steady baseline of dopamine and its metabolites.
-
Tracer Administration: The ¹³C₆-labeled tracer (e.g., ¹³C₆-L-DOPA) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Microdialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., ascorbic acid or perchloric acid) to prevent catecholamine degradation.[3] Samples are immediately frozen and stored at -80°C until analysis.
Experimental Workflow for In Vivo Microdialysis
Sample Preparation and LC-MS/MS Analysis
-
Sample Thawing and Internal Standard Spiking: Samples are thawed on ice, and a known concentration of a stable isotope-labeled internal standard (e.g., d₄-dopamine, d₃-DOPAC, d₅-HVA) is added to each sample for accurate quantification.[4][7]
-
Derivatization (Optional): For enhanced chromatographic separation and mass spectrometric sensitivity, samples may be derivatized.[7][8]
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for analysis.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate dopamine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent or acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the unlabeled (¹²C) and labeled (¹³C₆) analytes and their corresponding internal standards. The specific precursor-to-product ion transitions for each compound are monitored.
Data Presentation and Interpretation
The primary output of these studies is the time-course of the concentrations of both endogenous (¹²C) and newly synthesized (¹³C₆) dopamine and its metabolites. This data allows for the calculation of various kinetic parameters, providing a detailed picture of dopamine dynamics.
Quantitative Data Summary
The following tables present hypothetical yet representative data that could be obtained from an in vivo microdialysis study in the rat striatum following the administration of ¹³C₆-L-DOPA.
Table 1: LC-MS/MS MRM Transitions for ¹²C and ¹³C₆-labeled Dopamine and Metabolites
| Compound | Isotope | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine | ¹²C | 154.1 | 137.1 |
| ¹³C₆ | 160.1 | 143.1 | |
| DOPAC | ¹²C | 169.1 | 123.1 |
| ¹³C₆ | 175.1 | 129.1 | |
| HVA | ¹²C | 183.1 | 137.1 |
| ¹³C₆ | 189.1 | 143.1 | |
| 3-MT | ¹²C | 168.1 | 137.1 |
| ¹³C₆ | 174.1 | 143.1 |
Table 2: Representative Concentrations of ¹²C and ¹³C₆-Dopamine in Striatal Microdialysates
| Time (min) | ¹²C-Dopamine (pg/µL) | ¹³C₆-Dopamine (pg/µL) | % Labeled Dopamine |
| 0 | 5.2 ± 0.4 | 0 | 0% |
| 20 | 5.1 ± 0.5 | 1.8 ± 0.2 | 26.1% |
| 40 | 4.9 ± 0.4 | 4.5 ± 0.6 | 47.9% |
| 60 | 4.8 ± 0.5 | 6.2 ± 0.7 | 56.4% |
| 80 | 4.7 ± 0.4 | 5.8 ± 0.6 | 55.2% |
| 100 | 4.8 ± 0.5 | 4.9 ± 0.5 | 50.5% |
| 120 | 4.9 ± 0.4 | 3.7 ± 0.4 | 43.0% |
Calculation of Dopamine Turnover Rate
The rate of appearance of ¹³C₆-dopamine and the rate of disappearance of ¹²C-dopamine can be used to calculate the fractional turnover rate (k) and the absolute turnover rate of dopamine.
Logical Relationship for Turnover Calculation
Applications in Research and Drug Development
The use of Catechol-¹³C₆ and its precursors in dopamine metabolism studies has significant implications for:
-
Understanding Disease Pathophysiology: Quantifying alterations in dopamine synthesis, release, and clearance in animal models of Parkinson's disease, schizophrenia, and other neurological disorders.
-
Pharmacodynamic Studies: Assessing the in vivo effects of novel drugs on dopamine turnover. For example, evaluating the efficacy of MAO or COMT inhibitors by measuring changes in the flux through these metabolic pathways.
-
Elucidating Neurotransmitter Interactions: Investigating the influence of other neurotransmitter systems (e.g., serotonin, glutamate) on dopamine dynamics.
-
Target Validation: Confirming that a drug candidate engages its intended target and produces the desired downstream effect on dopamine metabolism.
Conclusion
The application of stable isotope tracing with ¹³C₆-labeled catechols, coupled with advanced analytical techniques like in vivo microdialysis and LC-MS/MS, provides an exceptionally powerful platform for the quantitative investigation of dopamine metabolism. This approach offers a dynamic and detailed view of dopamine synthesis, release, and catabolism that is unattainable with conventional methods. For researchers and drug development professionals, these techniques are indispensable for unraveling the complexities of dopaminergic neurotransmission and for accelerating the discovery of new and effective treatments for a wide range of brain disorders.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of dopamine and its metabolites in brain microdialysates: method combining freeze-drying with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Quantification of Catecholamines in Human Plasma using Catechol-13C6 as an Internal Standard by LC-MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catecholamines, including dopamine, epinephrine, and norepinephrine, are crucial biomarkers for various physiological and pathological conditions. Their accurate quantification in biological matrices such as plasma is essential for clinical research and diagnostics, particularly in areas like oncology and neurology. This document outlines a detailed protocol for the sensitive and accurate quantification of catecholamines in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with Catechol-13C6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high precision and accuracy.[1][2][3]
While various deuterated internal standards are commonly employed for catecholamine analysis, this compound serves as a reliable alternative, offering a distinct mass shift and minimizing the potential for isotopic exchange. This protocol is based on established methodologies for catecholamine analysis and is adaptable to standard LC-MS platforms equipped with a triple quadrupole mass spectrometer.
Experimental Workflow
The overall experimental workflow for the analysis of catecholamines in plasma is depicted below. It encompasses sample preparation, LC-MS analysis, and data processing.
Caption: A schematic of the analytical workflow.
Catecholamine Metabolism Pathway
Understanding the metabolic pathway of catecholamines is essential for interpreting the quantitative data in a biological context. The major steps in the synthesis and degradation of dopamine, norepinephrine, and epinephrine are illustrated below.
Caption: The biosynthesis and metabolism of catecholamines.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (Internal Standard)
-
Dopamine, Epinephrine, Norepinephrine standards
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ammonium acetate
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dopamine, epinephrine, norepinephrine, and this compound in 0.1 M HCl.
-
Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 0.1 M HCl or mobile phase A) to prepare a series of calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the middle of the calibration curve range.
3. Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for catecholamine extraction from plasma.[2][4]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add a predetermined amount of the this compound internal standard working solution.
-
Pre-treatment: Add 500 µL of 10 mM ammonium acetate and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis WCX, 10 mg) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water or an aqueous buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge twice with 500 µL of water.
-
Wash the cartridge with 500 µL of a suitable organic solvent like 2-propanol or methanol.[4]
-
-
Elution: Elute the catecholamines and the internal standard with an appropriate elution solvent. A common elution solvent is 125 µL of 15% 2-propanol in 0.3% formic acid, repeated twice.[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2] Vortex to ensure complete dissolution.
-
Centrifugation: Centrifuge the reconstituted sample to pellet any particulates before transferring the supernatant to an LC vial for analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that can be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 or PFP, e.g., 2.1 x 100 mm, <2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of catecholamines |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 0.5 - 3.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 150 - 500°C) |
| Desolvation Gas Flow | Optimized for instrument |
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine | 154.1 | 137.1 |
| Epinephrine | 184.1 | 166.1 |
| Norepinephrine | 170.1 | 152.1 |
| This compound | 117.1 | 99.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
5. Data Analysis and Quantification
-
Integrate the peak areas of the analytes and the this compound internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.[2]
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
Performance Characteristics
The following tables summarize typical performance characteristics for the quantitative analysis of catecholamines in plasma using LC-MS/MS with stable isotope-labeled internal standards.
Table 4: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | R² | LLOQ (pg/mL) |
| Dopamine | 15 - 1000 | > 0.99 | 10 - 15 |
| Epinephrine | 25 - 1000 | > 0.99 | 15 - 25 |
| Norepinephrine | 30 - 2500 | > 0.99 | 20 - 30 |
Data compiled from multiple sources demonstrating typical assay performance.[5]
Table 5: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dopamine | < 7% | < 7% | 90 - 110% |
| Epinephrine | < 7% | < 7% | 90 - 110% |
| Norepinephrine | < 7% | < 7% | 90 - 110% |
Data compiled from multiple sources demonstrating typical assay performance.[5]
Table 6: Recovery
| Analyte | Recovery (%) |
| Dopamine | 91.1 - 109.7% |
| Epinephrine | 91.1 - 109.7% |
| Norepinephrine | 91.1 - 109.7% |
Data compiled from multiple sources demonstrating typical assay performance.[3]
Conclusion
This protocol provides a robust and reliable method for the quantification of dopamine, epinephrine, and norepinephrine in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the high levels of accuracy and precision required in clinical research and drug development. The detailed steps for sample preparation, LC-MS/MS analysis, and data processing, along with the expected performance characteristics, offer a comprehensive guide for researchers and scientists. Adherence to this protocol, with appropriate optimization for specific laboratory instrumentation, will enable the generation of high-quality, reproducible data for catecholamine analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Catecholamine Analysis using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholamines, including epinephrine (adrenaline), norepinephrine (noradrenaline), and dopamine, are crucial biogenic amines that function as neurotransmitters and hormones, playing a vital role in regulating physiological processes such as cardiovascular function, stress response, and mood. The accurate quantification of these molecules in biological matrices like plasma and urine is essential for the diagnosis and monitoring of various pathological conditions, including pheochromocytoma, paraganglioma, and neuroblastoma, as well as for research in neuroscience and pharmacology.
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for catecholamine analysis due to its high sensitivity, specificity, and accuracy. This method involves the use of stable isotope-labeled internal standards, which are chemically identical to the analytes of interest but have a different mass. These internal standards are added to the sample at the beginning of the sample preparation process and co-elute with the endogenous analytes, allowing for precise quantification by correcting for matrix effects and variations in extraction recovery.
While the term "Catechol-13C6" refers to a catechol ring labeled with six carbon-13 isotopes, it is important to note that the most common practice in isotope dilution mass spectrometry for catecholamines is the use of deuterated analogs of the specific catecholamines (e.g., Norepinephrine-d6, Epinephrine-d3, Dopamine-d4) as internal standards. These deuterated standards are commercially available and extensively validated for this application. This application note will detail protocols and data for the analysis of catecholamines using this established isotope dilution LC-MS/MS methodology.
Experimental Protocols
Two primary methods for sample preparation are detailed below: Solid-Phase Extraction (SPE) for plasma samples and Liquid-Liquid Extraction (LLE) for urine samples.
Protocol 1: Solid-Phase Extraction (SPE) of Catecholamines from Human Plasma
This protocol is adapted from established methods for the extraction of catecholamines from plasma using weak cation exchange SPE.[1]
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Plasma samples, stored at -80°C
-
Internal Standard (IS) solution (containing deuterated norepinephrine, epinephrine, and dopamine in a suitable solvent)
-
0.5M EDTA and 317 mg/mL sodium metabisulfite stabilizer solution
-
0.5% Formic acid in acetonitrile (cold)
-
100 mM Ammonium phosphate buffer (pH 10)
-
1% Ammonium hydroxide in 95% methanol
-
1% Ammonium hydroxide in 95% acetonitrile
-
1% Ammonium hydroxide in 30% acetonitrile
-
5% Formic acid in methanol
-
0.1% Formic acid in water
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. Add 2% v/v of the stabilizer solution to the plasma samples, calibrators, and quality controls.
-
To 750 µL of the pre-treated sample, add 50 µL of the internal standard solution mix.
-
Add 1.5 mL of cold 0.5% formic acid in acetonitrile to the SPE cartridge.
-
Mix the sample and internal standard solution 3-5 times with a pipette.
-
Allow the mixture to stand for 5 minutes.
-
SPE Cartridge Conditioning and Loading:
-
Condition the WCX SPE cartridge with the appropriate conditioning solutions as per the manufacturer's instructions.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with:
-
2 mL of 1% ammonium hydroxide in 95% methanol
-
2 mL of 1% ammonium hydroxide in 95% acetonitrile
-
2 mL of 1% ammonium hydroxide in 30% acetonitrile
-
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the catecholamines with 3 x 500 µL of 5% formic acid in methanol.
-
Apply a vacuum at 5” Hg for 60 seconds at the end of the elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water. The use of silanized glassware is recommended for optimal recovery.[2]
-
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Catecholamines from Human Urine
This protocol describes a simple and efficient LLE method for the extraction of catecholamines from urine.[3][4]
Materials:
-
Urine samples, centrifuged
-
Internal Standard (IS) solution (containing deuterated norepinephrine, epinephrine, and dopamine in a suitable solvent)
-
Complexing reagent solution (e.g., 2 g/L 2-aminoethyl diphenylboronate)
-
Acetic acid
-
Ethyl acetate
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 1.0 mL of centrifuged urine in a centrifugation tube, add 50 µL of the internal standard solution.
-
Add 1600 µL of the complexing reagent solution.
-
Adjust the pH of the mixture to 9.5 using acetic acid.
-
Vortex the tube for 60 seconds.
-
Extraction: Add 1.5 mL of ethyl acetate to the tube.
-
Vortex the tube vigorously and then centrifuge to separate the phases.
-
Collection and Evaporation: Carefully transfer 800 µL of the upper organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the initial mobile phase (e.g., 2 mM ammonium formate in water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of catecholamines using isotope dilution LC-MS/MS.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Norepinephrine | Epinephrine | Dopamine |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5] | 1 pg/mL[5] | 5 pg/mL[5] |
| **Linearity Range (R²) ** | > 0.99[2] | > 0.99[2] | > 0.99[2] |
| Intra-assay Precision (%CV) | 6.2 - 6.9%[5] | 4.8 - 10.0%[5] | 3.2 - 13.1%[5] |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 15% |
| Recovery | 91.1 - 109.7%[5] | 91.1 - 109.7%[5] | 91.1 - 109.7%[5] |
Table 2: Example MRM Transitions for Catecholamines and their Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norepinephrine | 170.1 | 152.1 |
| Norepinephrine-d6 | 176.1 | 158.1 |
| Epinephrine | 184.1 | 166.1 |
| Epinephrine-d3 | 187.1 | 169.1 |
| Dopamine | 154.1 | 137.1 |
| Dopamine-d4 | 158.1 | 141.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Visualizations
Catecholamine Biosynthesis Pathway```dot
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Norepinephrine [label="Norepinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epinephrine [label="Epinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tyrosine -> L_DOPA [label="Tyrosine\nHydroxylase (TH)"]; L_DOPA -> Dopamine [label="DOPA\nDecarboxylase (DDC)"]; Dopamine -> Norepinephrine [label="Dopamine β-\nHydroxylase (DBH)"]; Norepinephrine -> Epinephrine [label="Phenylethanolamine\nN-methyltransferase (PNMT)"]; }
Caption: General workflow for catecholamine analysis.
Adrenergic Signaling Pathway
Caption: Simplified adrenergic signaling cascade.
References
Application Note: Metabolic Flux Analysis of Catechol Biodegradation using Catechol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with stable isotopes, such as ¹³C, researchers can trace the path of carbon atoms through a metabolic network. This provides a detailed snapshot of cellular physiology, which is invaluable for metabolic engineering, disease research, and understanding microbial processes.[1][2][3]
Catechol is a central intermediate in the microbial degradation of numerous aromatic compounds, including pollutants like benzene, toluene, and phenols. Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved sophisticated pathways to catabolize catechol and use it as a sole carbon and energy source.[4][5][6] Understanding the flux distribution through these degradative pathways is critical for applications in bioremediation and biotransformation.
This application note provides a detailed experimental design and protocol for using fully labeled Catechol-¹³C₆ as a tracer to investigate the metabolic flux distribution in Pseudomonas putida. Specifically, it focuses on quantifying the flux split between the two primary catechol degradation routes: the ortho-cleavage pathway and the meta-cleavage pathway .
Principle and Application
Pseudomonas putida catabolizes catechol through two distinct oxidative cleavage pathways, as shown in the diagram below.[4][7]
-
Ortho-cleavage Pathway (β-ketoadipate pathway): Catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. The resulting intermediates are ultimately converted into succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle.
-
Meta-cleavage Pathway: Catechol is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. This pathway yields pyruvate and acetaldehyde, which also feed into central carbon metabolism.[7]
By supplying Catechol-¹³C₆ as the sole carbon source, the ¹³C atoms will be incorporated into the downstream intermediates of both pathways. Measuring the mass isotopomer distribution (MID) of these key metabolites using mass spectrometry allows for the precise calculation of the relative flux channeling through each pathway.
Experimental Workflow
The overall experimental workflow for a Catechol-¹³C₆ tracer study is depicted below. It involves growing the microbial culture, introducing the labeled substrate, collecting samples at isotopic steady state, extracting metabolites, and analyzing the labeling patterns via LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Culture of Pseudomonas putida
This protocol is for growing P. putida in a minimal medium where catechol serves as the primary carbon source.
-
Prepare M9 Minimal Medium: Prepare a sterile 1L solution of 5x M9 salts (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl).
-
Prepare Working Medium: In a sterile culture flask, combine the following for a final volume of 100 mL:
-
20 mL of 5x M9 salts
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
1 mL of trace element solution
-
Sterile deionized water to ~98 mL
-
-
Add Carbon Source: Add 2 mL of a 50x sterile-filtered stock solution of unlabeled catechol (final concentration will be determined by experimental needs, e.g., 10 mM).
-
Inoculation and Growth: Inoculate the medium with an overnight culture of P. putida. Grow at 30°C with shaking (200 rpm) until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).
Protocol 2: Stable Isotope Labeling with Catechol-¹³C₆
This protocol describes how to switch the culture to the labeled substrate to initiate ¹³C incorporation.
-
Harvest Cells: Harvest the exponentially growing cells from Protocol 1 by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Wash Cells: Discard the supernatant and gently resuspend the cell pellet in fresh M9 medium lacking a carbon source to wash away residual unlabeled catechol. Centrifuge again.
-
Resuspend in Labeling Medium: Prepare M9 working medium as in Protocol 1, but replace the unlabeled catechol with a stock solution of Catechol-¹³C₆ to the same final concentration.
-
Initiate Labeling: Resuspend the washed cell pellet in the labeling medium and place the culture back into the 30°C shaker. The labeling period should be long enough to achieve isotopic steady state, typically several hours, which should be determined empirically.
Protocol 3: Rapid Sampling and Metabolite Quenching
This step is critical to instantly halt metabolic activity and preserve the in vivo labeling state of metabolites.
-
Prepare Quenching Solution: Pre-chill a quenching solution of 60% methanol in water to -80°C.
-
Sample Collection: Withdraw a defined volume of the cell culture (e.g., 1 mL) from the flask.
-
Quenching: Immediately inject the sample into 4 volumes of the cold quenching solution. Vortex briefly to mix.
-
Cell Lysis and Extraction:
-
Centrifuge the quenched sample at high speed (e.g., 14,000 x g) at 4°C to pellet the cells.
-
Discard the supernatant.
-
Add 500 µL of a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells using a bead beater or probe sonicator while keeping the sample on ice.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
Protocol 4: LC-MS/MS Analysis
Metabolite extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key pathway intermediates.
-
Chromatography: Separate polar metabolites using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the target metabolites. The mass difference between isotopologues will be ~1.00335 Da, corresponding to the mass difference between ¹³C and ¹²C.
-
Target Metabolites: Key metabolites to monitor include:
-
Meta Pathway: Pyruvate, Acetaldehyde
-
Ortho Pathway: Succinate, Fumarate (as proxies for Succinyl-CoA), and Acetyl-CoA (often measured via its derivatives).
-
Data Presentation and Interpretation
The raw LC-MS data is processed to determine the fractional abundance of each mass isotopomer for a given metabolite. This data is corrected for the natural abundance of ¹³C and summarized in tables.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) Data
| Metabolite | Pathway | M+0 | M+1 | M+2 | M+3 | M+4 |
| Pyruvate | Meta | 0.05 | 0.05 | 0.10 | 0.80 | N/A |
| Succinate | Ortho | 0.10 | 0.10 | 0.15 | 0.20 | 0.45 |
| Alanine | Meta | 0.06 | 0.04 | 0.11 | 0.79 | N/A |
| Aspartate | Ortho | 0.12 | 0.08 | 0.16 | 0.21 | 0.43 |
*Amino acids are often analyzed as stable, downstream representatives of their keto-acid precursors (Alanine for Pyruvate, Aspartate for Oxaloacetate, a TCA cycle intermediate linked to the ortho pathway).
Interpreting the Data
-
Pyruvate (C₃): The dominant M+3 peak (80% abundance) indicates that the vast majority of the pyruvate pool is fully labeled, consistent with its formation from the cleavage of Catechol-¹³C₆ via the meta pathway.
-
Succinate (C₄): The dominant M+4 peak (45% abundance) shows significant labeling from the ortho pathway. The presence of lower mass isotopomers (M+0 to M+3) suggests contributions from other unlabeled sources or incomplete turnover to isotopic steady state.
By using computational models and the measured MIDs, the relative flux (v) can be calculated. For a simplified node where catechol splits into the two pathways:
Flux Fraction (Meta) ≈ Abundance of Pyruvate M+3 Flux Fraction (Ortho) ≈ Abundance of Succinate M+4
A more rigorous calculation would involve fitting the labeling data from multiple metabolites to a metabolic network model to solve for the flux distribution that best explains the observed MIDs. This analysis would reveal the percentage of catechol being channeled through each competing pathway under specific growth conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Phenol and Benzoate Metabolism by Pseudomonas putida: Regulation of Tangential Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. 3. Enzymes of the catechol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. IV. Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Catechol by GC-MS using Isotope Dilution with Catechol-¹³C₆
Audience: Researchers, scientists, and drug development professionals.
Abstract: Catechol and its derivatives are important compounds in various biological and industrial processes. Their analysis, however, presents challenges due to their polarity and low volatility, making them unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This application note details a robust and sensitive method for the quantitative analysis of catechol in various matrices. The protocol employs a derivatization technique to enhance volatility, combined with a stable isotope dilution (SID) strategy using Catechol-¹³C₆ as an internal standard to ensure high accuracy and precision.[1][2] Silylation, a widely used derivatization procedure, replaces active hydrogens on the catechol molecule with a trimethylsilyl (TMS) group, significantly improving its chromatographic properties.[3][4] This method is ideal for researchers requiring reliable quantification of catechol in complex samples.
Experimental Protocols
Materials and Reagents
-
Catechol (≥99% purity)
-
Catechol-¹³C₆ (≥99% atom % ¹³C)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethyl Acetate (HPLC Grade)
-
Nitrogen Gas (High Purity)
-
Standard laboratory glassware, including autosampler vials with inserts.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Catechol and Catechol-¹³C₆, respectively, in 10 mL of Ethyl Acetate to create individual stock solutions.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a constant amount of the Catechol-¹³C₆ internal standard solution into varying concentrations of the native Catechol standard solution.
-
The concentration range should be selected to bracket the expected sample concentrations.
-
Sample Preparation and Derivatization Protocol
The derivatization process aims to replace the active hydrogens on the hydroxyl groups of catechol with non-polar TMS groups, making the molecule volatile.[4][5]
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample or calibration standard into a clean glass vial.
-
Internal Standard Spiking: Add a precise volume of the Catechol-¹³C₆ working solution to each sample and calibration standard (except the blank).
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial to remove all water and protic solvents as they can interfere with the silylation reaction.[6]
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried residue to reconstitute.
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).[3]
-
Securely cap the vial.
-
-
Incubation: Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure the reaction proceeds to completion.[3]
-
Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.[3]
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60°C, hold for 1 min. Ramp: 15°C/min to 130°C. Ramp 2: 10°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed using the stable isotope dilution method.[1][2] The ratio of the peak area of the derivatized native catechol to the peak area of the derivatized Catechol-¹³C₆ internal standard is used for calibration and quantification. This approach corrects for variations in sample preparation, injection volume, and matrix effects.[1][7]
Selected Ion Monitoring (SIM) Parameters
The primary ions for the bis(trimethylsilyl) derivative of catechol are monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Derivatized Catechol | 254 (M•+) | 239 |
| Derivatized Catechol-¹³C₆ (IS) | 260 (M•+) | 245 |
Note: M•+ represents the molecular ion. The +6 Da shift in the internal standard corresponds to the six ¹³C atoms.
Method Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of catechol using the described method.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve over the specified concentration range. |
| Concentration Range | 1 - 2500 ng/mL | The range over which the method demonstrates acceptable linearity, accuracy, and precision.[8][9] |
| Limit of Detection (LOD) | ~0.5 ng/mL | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements within a single day. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements across different days. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for Catechol-¹³C₆ derivatization and GC-MS analysis.
References
- 1. ncasi.org [ncasi.org]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijern.com [ijern.com]
- 4. GC Technical Tip [discover.phenomenex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for the Quantification of Dopamine and its Metabolites using Catechol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in biological matrices using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of Catechol-¹³C₆ labeled internal standards ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Dopamine is a critical neurotransmitter in the central nervous system, playing a vital role in motor control, motivation, reward, and cognitive function.[1] Dysregulation of dopaminergic pathways is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2][3][4] Accurate quantification of dopamine and its metabolites is therefore essential for both basic neuroscience research and the development of novel therapeutics.
This document outlines a robust LC-MS/MS method employing Catechol-¹³C₆ labeled dopamine, DOPAC, and HVA as internal standards for the precise and sensitive quantification of their endogenous unlabeled counterparts. The stable isotope labeled standards co-elute with the target analytes and exhibit identical ionization behavior, providing a reliable means of correcting for analytical variability.
Experimental Protocols
Materials and Reagents
-
Dopamine hydrochloride
-
3,4-Dihydroxyphenylacetic acid (DOPAC)
-
Homovanillic acid (HVA)
-
Dopamine-¹³C₆ hydrochloride (or other suitable labeled standard, e.g., Dopamine-d₄)
-
DOPAC-¹³C₆ (or other suitable labeled standard)
-
HVA-¹³C₆ (or other suitable labeled standard)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Perchloric acid
-
Biological matrix (e.g., brain tissue homogenate, plasma, urine)
Sample Preparation
A generic sample preparation workflow is outlined below. Optimization may be required depending on the specific biological matrix.
-
Tissue Homogenization (for brain tissue):
-
Accurately weigh frozen brain tissue samples.
-
Add ice-cold 0.1 M perchloric acid (e.g., 10 volumes w/v).
-
Homogenize the tissue using a sonicator or mechanical homogenizer on ice.
-
-
Protein Precipitation:
-
To an aliquot of the sample (homogenate, plasma, or urine), add a working solution of the Catechol-¹³C₆ internal standards.
-
Add ice-cold acetonitrile (typically 2-3 volumes) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the protein pellet.
-
-
Evaporation and Reconstitution (optional but recommended for increased sensitivity):
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS system. These will require optimization for the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ion pairs for each analyte and internal standard need to be optimized. Representative transitions are provided in the data table below.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of dopamine and its metabolites using stable isotope dilution LC-MS/MS.
Table 1: Representative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dopamine | 154.1 | 137.1 | 15 |
| Dopamine-¹³C₆ | 160.1 | 143.1 | 15 |
| DOPAC | 169.1 | 123.1 | 18 |
| DOPAC-¹³C₆ | 175.1 | 129.1 | 18 |
| HVA | 183.1 | 137.1 | 12 |
| HVA-¹³C₆ | 189.1 | 143.1 | 12 |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Dopamine | DOPAC | HVA |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | -5% to +5% | -6% to +4% | -7% to +6% |
| Precision (% CV) | < 10% | < 10% | < 12% |
| Extraction Recovery | > 85% | > 80% | > 80% |
Note: The values presented are representative and may vary depending on the specific matrix and instrumentation.
Visualizations
Caption: Dopamine Synthesis and Metabolic Pathway.
Caption: Experimental Workflow for Dopamine Quantification.
References
- 1. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. validation-of-a-reversed-phase-uplc-ms-ms-method-to-determine-dopamine-metabolites-and-oxidation-intermediates-in-neuronal-differentiated-sh-sy5y-cells-and-brain-tissue - Ask this paper | Bohrium [bohrium.com]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Total Catechol in Human Urine using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol and its derivatives, such as catecholamines (e.g., epinephrine, norepinephrine, dopamine), are critical biomarkers in clinical and pharmaceutical research. Their measurement in urine is essential for diagnosing certain diseases, monitoring therapeutic drug efficacy, and understanding metabolic pathways. In urine, catechols are present as a mixture of free and conjugated forms (glucuronides and sulfates). To accurately quantify the total amount, an enzymatic hydrolysis step is required to liberate the conjugated catechols.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Catechol-13C6, is crucial for correcting matrix effects and variabilities during sample preparation and analysis. This isotope dilution method ensures high accuracy and precision by calculating the analyte concentration based on the ratio of the native analyte to the known amount of the added internal standard.[1]
This application note provides a detailed protocol for the sample preparation and analysis of total catechol in human urine using Solid-Phase Extraction (SPE) and LC-MS/MS with this compound as an internal standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of catechols and related compounds in urine using LC-MS/MS with isotope-labeled internal standards. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Analyte/Parameter | Matrix | Extraction Method | Linearity Range | LOQ (Lower Limit of Quantification) | Recovery (%) | Reference |
| Epinephrine | Urine | Solid-Phase Extraction (SPE) | up to 5 µmol/L | 5 nmol/L | Not Reported | [2] |
| Norepinephrine | Urine | Solid-Phase Extraction (SPE) | up to 5 µmol/L | 5 nmol/L | Not Reported | [2] |
| Dopamine | Urine | Solid-Phase Extraction (SPE) | up to 6.1 µmol/L | 12 nmol/L | Not Reported | [2] |
| Various Catecholamines | Urine | Liquid-Liquid Extraction (LLE) | Not Specified | Not Specified | 92.9 - 108.8% | [3] |
| Cortisol (as example) | Urine | Supported Liquid Extraction (SLE) | 5 - 1000 µg/L | 0.75 µg/L | >91% |
Experimental Protocols
This section details the complete workflow from sample collection to final analysis.
Materials and Reagents
-
Catechol standard
-
This compound (Internal Standard, IS)
-
β-Glucuronidase/Arylsulfatase enzyme solution (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Hydrochloric acid (HCl)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Weak Cation Exchange Solid-Phase Extraction (SPE) cartridges
-
Collection tubes
Urine Sample Collection and Storage
-
Collect 24-hour urine samples in containers with a stabilizing agent, such as hydrochloric acid, to achieve a pH of approximately 2 to prevent oxidation of catechols.[4]
-
Measure and record the total volume of the 24-hour collection.
-
Aliquot the urine into smaller, labeled tubes for storage.
-
Store samples at -80°C until analysis to ensure stability.
Sample Preparation Protocol
3.1. Enzymatic Hydrolysis This step is crucial for the analysis of total catechol, as it cleaves the glucuronide and sulfate conjugates.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean centrifuge tube.
-
Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Add 500 µL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-Glucuronidase/Arylsulfatase solution.
-
Vortex briefly and incubate the mixture at 37°C for at least 3 hours (or overnight) to ensure complete hydrolysis.
3.2. Solid-Phase Extraction (SPE) SPE is used to clean up the sample matrix and concentrate the analytes. A weak cation exchange sorbent is commonly used for catecholamines.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the sorbent to go dry.
-
Loading: After incubation, centrifuge the hydrolyzed urine samples. Load the supernatant directly onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. Follow with a second wash using 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the catechol and this compound from the cartridge using 2 mL of a methanol solution containing 2-5% formic acid into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100-200 µL of the LC mobile phase starting condition (e.g., 98:2 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the final extract to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A gradient elution starting with high aqueous phase and ramping up the organic phase is used to separate the analyte from matrix components.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM). Monitor at least two transitions for both the native catechol and the this compound internal standard to ensure identity and accurate quantification.
-
Example Transitions (Hypothetical):
-
Catechol: Q1 (Parent Ion) -> Q3 (Product Ion 1), Q3 (Product Ion 2)
-
This compound: Q1 (Parent Ion + 6 Da) -> Q3 (Product Ion 1), Q3 (Product Ion 2)
-
-
Visualized Workflows and Principles
Caption: Overall workflow for urinary catechol analysis.
Caption: Logic of isotope dilution for accurate quantification.
Conclusion
The described method, combining enzymatic hydrolysis, solid-phase extraction, and isotope dilution LC-MS/MS, provides a robust, sensitive, and accurate workflow for the quantification of total catechol in human urine. The use of this compound as an internal standard is paramount for mitigating analytical variability and ensuring the reliability of results in both research and clinical settings. This protocol offers a solid foundation for laboratories aiming to implement precise biomarker monitoring in drug development and clinical diagnostics.
References
Application Notes and Protocols for Tracing Phenolic Compound Degradation Using Catechol-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the environmental fate and metabolic pathways of phenolic compounds is critical for environmental remediation, drug metabolism studies, and industrial biotechnology. Stable isotope probing (SIP) is a powerful technique that allows researchers to trace the metabolic fate of a specific compound by labeling it with a stable isotope, such as Carbon-13 (¹³C). Catechol (1,2-dihydroxybenzene) is a central intermediate in the degradation of numerous aromatic compounds. By using uniformly labeled Catechol-¹³C₆, it is possible to track the incorporation of its carbon atoms into microbial biomass and metabolic intermediates, thereby elucidating degradation pathways and identifying the microorganisms responsible.
These application notes provide a comprehensive overview and detailed protocols for using Catechol-¹³C₆ to trace the degradation of phenolic compounds in various matrices, including soil, water, and microbial cultures. The protocols cover experimental setup, sample extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of ¹³C Stable Isotope Probing (SIP)
SIP involves the introduction of a ¹³C-labeled substrate into a microbial community. Microorganisms that actively metabolize the substrate will incorporate the ¹³C into their cellular components, such as DNA, RNA, proteins, and phospholipids. By separating and analyzing these labeled biomarkers, researchers can identify the active members of the microbial community and trace the flow of carbon from the substrate through metabolic pathways.[1]
Section 1: Experimental Design and Protocols
Experimental Workflow
The overall workflow for a Catechol-¹³C₆ SIP experiment involves several key stages, from microcosm setup to data analysis. A generalized workflow is presented below.
Protocol for Soil Microcosm Incubation
This protocol describes a typical SIP experiment using soil as the matrix.
Materials:
-
Fresh soil, sieved (e.g., 2 mm mesh)
-
Catechol-¹³C₆ (99 atom % ¹³C)
-
Unlabeled catechol (for control experiments)
-
Acetone (HPLC grade)
-
Sterile serum bottles (e.g., 120 mL) with butyl rubber stoppers and aluminum crimps
-
Mineral salt medium (optional, depending on soil moisture and nutrient status)
-
Incubator
Procedure:
-
Preparation of Catechol Stock Solution: Prepare a stock solution of Catechol-¹³C₆ in acetone (e.g., 10 mg/mL). Prepare a corresponding stock solution of unlabeled catechol for control microcosms.
-
Microcosm Setup:
-
Add a small amount of sterile quartz sand (e.g., 0.5 g) to the bottom of each serum bottle.
-
Spike the sand with the Catechol-¹³C₆ stock solution to achieve the desired final concentration in the soil (e.g., 100 µg/g of soil). Allow the acetone to evaporate completely in a fume hood.
-
Add 10 g of sieved soil to each bottle.
-
If necessary, adjust the soil moisture content with sterile deionized water or mineral salt medium to approximately 60% of the water-holding capacity.
-
Set up parallel control microcosms with unlabeled catechol.
-
-
Incubation:
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).
-
-
Sampling:
-
At each time point (e.g., 0, 6, 12, 24, 48, and 72 hours), sacrificially harvest triplicate microcosms for both the labeled and unlabeled treatments.
-
Store the samples at -80°C until extraction.
-
Protocol for Aqueous (Microbial Culture) Incubation
This protocol is suitable for pure or mixed microbial cultures.
Materials:
-
Microbial culture in a suitable growth medium
-
Catechol-¹³C₆
-
Sterile culture flasks or vials
-
Shaking incubator
Procedure:
-
Culture Preparation: Grow the microbial culture to the desired cell density (e.g., mid-log phase).
-
Spiking: Add Catechol-¹³C₆ to the culture to a final concentration of, for example, 100 µM.
-
Incubation: Incubate the cultures under the appropriate conditions (e.g., 30°C with shaking).
-
Sampling: At each time point, withdraw an aliquot of the culture. Immediately quench metabolic activity by adding the aliquot to a cold solvent (e.g., -20°C methanol). Centrifuge to separate the cell pellet and supernatant. Store both at -80°C.
Section 2: Sample Preparation and Analytical Protocol
Metabolite Extraction from Soil
Materials:
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
To 5 g of soil from the microcosm, add 10 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction two more times and pool the supernatants.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of ethyl acetate (e.g., 1 mL) for derivatization.
Derivatization for GC-MS Analysis
For analysis by GC-MS, polar compounds like catechol and its acidic degradation products must be derivatized to increase their volatility. Silylation is a common derivatization method.[2]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Transfer 100 µL of the reconstituted extract to a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial tightly.
-
Heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Selected Ions for Monitoring (Illustrative for TMS derivatives):
| Compound | Labeled Status | m/z for SIM |
| Catechol | Unlabeled (¹²C) | 254, 239 |
| Catechol-¹³C₆ | Labeled (¹³C) | 260, 245 |
| cis,cis-Muconic acid | Unlabeled (¹²C) | 286, 271 |
| cis,cis-Muconic acid-¹³C₆ | Labeled (¹³C) | 292, 277 |
Section 3: Data Presentation and Interpretation
Quantitative Data
The following table presents illustrative data from a hypothetical soil microcosm experiment tracking the degradation of Catechol-¹³C₆.
Table 1: Degradation of Catechol-¹³C₆ and Formation of Labeled cis,cis-Muconic Acid-¹³C₆ in Soil Microcosms.
| Incubation Time (hours) | Catechol-¹³C₆ Concentration (µg/g soil) | cis,cis-Muconic Acid-¹³C₆ Concentration (µg/g soil) |
| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 |
| 6 | 75.3 ± 4.1 | 12.8 ± 1.5 |
| 12 | 48.9 ± 3.5 | 25.1 ± 2.2 |
| 24 | 15.2 ± 2.1 | 18.7 ± 1.9 |
| 48 | 2.1 ± 0.5 | 3.4 ± 0.8 |
| 72 | < 0.1 | < 0.1 |
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes.
Catechol Degradation Pathway
Catechol is primarily degraded aerobically via the ortho-cleavage pathway . The key steps and enzymes involved are illustrated below.
By tracking the appearance of ¹³C in these intermediates, researchers can confirm the activity of this pathway. Further analysis, such as DNA-SIP, can then be used to identify the specific microorganisms carrying the genes for these enzymes.
Section 4: Concluding Remarks
The use of Catechol-¹³C₆ as a tracer is a robust method for elucidating the degradation pathways of phenolic compounds and identifying the key microbial players. The protocols outlined in these application notes provide a framework for conducting such studies. Researchers should optimize these protocols based on their specific experimental systems and analytical capabilities. Careful experimental design, including appropriate controls and time-course sampling, is essential for obtaining high-quality, interpretable data. The combination of metabolite analysis with biomarker analysis (e.g., DNA-SIP) provides a powerful, multi-faceted approach to understanding the microbial ecology of phenolic compound degradation.
References
Application Note: Tracing Catechol Metabolism with Catechol-13C6 for Fluxomics Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis is a powerful tool for understanding the dynamic nature of metabolic pathways within cells. The use of stable isotope-labeled compounds, such as 13C-labeled substrates, allows researchers to trace the flow of atoms through metabolic networks, providing quantitative insights into reaction rates (fluxes).[1][2][3] This application note describes a methodology for utilizing Catechol-13C6, a stable isotope-labeled form of catechol, to investigate its metabolic fate and the flux through related pathways in cell culture.
Catechol and its derivatives are important molecules in various biological processes. Endogenous catechols include neurotransmitters like dopamine and norepinephrine, as well as catechol estrogens.[4] Understanding the metabolism of these compounds is crucial in fields such as neurobiology, endocrinology, and cancer research. The primary enzyme responsible for the metabolism of catechols is Catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring.[5]
By introducing this compound to cell cultures, researchers can track the incorporation of the 13C-labeled backbone into downstream metabolites, primarily through the action of COMT. Subsequent analysis of these labeled metabolites by mass spectrometry provides a quantitative measure of the metabolic flux through this pathway. This information can be invaluable for understanding the regulation of catechol metabolism and for the development of therapeutic agents that target these pathways.
Principle of the Method
The core of this method involves introducing this compound into the cell culture medium as a tracer. The cells will take up the labeled catechol, which will then be metabolized by intracellular enzymes. The primary expected metabolic conversion is the O-methylation of this compound by COMT to form guaiacol-13C6 and veratrole-13C6. The extent of labeling in these downstream metabolites, as measured by mass spectrometry, reflects the rate of the COMT-catalyzed reaction. This allows for the quantification of the metabolic flux through this specific pathway.
Experimental Workflow
The overall experimental workflow for cell culture labeling with this compound for fluxomics is depicted below. It involves several key stages: cell culture and labeling, quenching of metabolic activity, extraction of intracellular metabolites, and finally, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental workflow for this compound fluxomics.
Protocols
Cell Culture and Labeling
This protocol outlines the steps for culturing cells and introducing the this compound tracer.
Materials:
-
Cell line of interest (e.g., neuroblastoma cell lines, which have active catecholamine metabolism)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.
Quenching and Metabolite Extraction
This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
At each time point, aspirate the culture medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS.
-
Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[5][6]
-
Incubate the plates on ice for 10 minutes.[5]
-
Scrape the cells from the well surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[5]
-
Vortex the tubes briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS analysis.
LC-MS/MS Analysis
This protocol provides a general guideline for the analysis of 13C-labeled catechol metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase chromatography).
-
Detect the 13C-labeled metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode. The specific mass transitions for this compound and its expected metabolites will need to be determined.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation. The following tables provide an illustrative example of the type of data that would be generated from a time-course experiment.
Table 1: Mass Isotopologue Distribution of this compound and its Metabolites Over Time.
| Time (hours) | Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 0 | Catechol | 100 | 0 | 0 | 0 | 0 | 0 | 0 |
| Guaiacol | 100 | 0 | 0 | 0 | 0 | 0 | 0 | |
| 4 | Catechol | 20.5 | 1.2 | 0.8 | 0.5 | 1.0 | 5.0 | 71.0 |
| Guaiacol | 85.3 | 2.5 | 1.0 | 0.7 | 1.5 | 3.0 | 6.0 | |
| 24 | Catechol | 5.2 | 0.5 | 0.3 | 0.2 | 0.8 | 2.0 | 91.0 |
| Guaiacol | 60.1 | 5.8 | 2.1 | 1.5 | 3.5 | 7.0 | 20.0 |
This is illustrative data and does not represent actual experimental results.
Table 2: Relative Abundance of this compound Metabolites.
| Time (hours) | Relative Abundance of Guaiacol-13C6 (%) |
| 0 | 0 |
| 4 | 15.2 |
| 24 | 35.8 |
This is illustrative data and does not represent actual experimental results.
Signaling Pathway and Metabolic Network Visualization
The primary metabolic pathway for catechol involves its methylation by Catechol-O-methyltransferase (COMT). The following diagram illustrates this process, showing the conversion of this compound to its methylated products.
Caption: Metabolism of this compound by COMT.
Conclusion
The use of this compound as a metabolic tracer provides a targeted approach to quantify the flux through catechol-metabolizing pathways, primarily mediated by COMT. The protocols and methodologies described in this application note offer a framework for researchers to investigate the dynamics of catechol metabolism in various cell models. This approach can yield valuable insights into the regulation of these pathways in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metabolism of catecholamines by catechol-O-methyltransferase in cells expressing recombinant catecholamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Catechol in Environmental Water Samples Using Catechol-13C6 Isotope Dilution GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantification of catechol in various environmental water matrices, such as industrial wastewater and river water. Catechol, a priority environmental pollutant originating from industrial processes and natural degradation, poses challenges for accurate quantification due to complex sample matrices.[1][2] This protocol utilizes a stable isotope-labeled internal standard, Catechol-13C6, in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method.[3][4] The addition of a known quantity of this compound at the beginning of the sample preparation process effectively corrects for analyte loss during extraction and accounts for matrix-induced signal suppression or enhancement, ensuring high accuracy and precision.[4][5] The method involves sample preservation, pH adjustment, derivatization, liquid-liquid extraction, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is the premier analytical technique for achieving the highest accuracy and metrological traceability in quantitative analysis.[3] The method relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample.[4] This "spike" or internal standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis.[3] Any analyte loss during extraction or derivatization will affect both the native and labeled compounds equally.
The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) difference. Quantification is then performed by measuring the ratio of the instrument response of the native analyte to that of the labeled internal standard.[4] This ratio is interpolated on a calibration curve prepared from standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. This approach effectively nullifies variability from matrix effects and sample workup, leading to highly reliable data.[5][6]
Caption: Principle of Isotope Dilution Analysis.
Apparatus and Materials
-
Glassware: 400 mL beakers, 500 mL separatory funnels, Kuderna-Danish (K-D) concentrator apparatus, autosampler vials with Teflon™-lined caps.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS), analytical balance, pH meter, mechanical shaker.
-
Reagents: Catechol (≥98% purity), this compound (≥98% purity).
-
Solvents: Methanol, Hexane, Toluene (all analytical grade).
-
Derivatization Reagent: Acetic Anhydride.[7]
-
Alternative Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA-TMCS, 99:1).[8][9]
-
Other Chemicals: Potassium phosphate dibasic (K2HPO4), Potassium phosphate tribasic (K3PO4), Hydrochloric Acid (HCl), Sodium Sulfate (anhydrous).[7][10]
Experimental Protocol
This protocol is adapted from established methods for analyzing phenols in industrial wastewater.[7]
Standard Preparation
-
Primary Stock Solutions (~500 µg/mL): Accurately weigh approximately 50 mg of native catechol and this compound into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in amber vials.[7]
-
Working Internal Standard (IS) Solution (~50 µg/mL): Dilute the this compound primary stock solution 1:10 in methanol to create a working solution.[7]
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the native catechol primary stock solution and a fixed amount of the this compound working IS solution to a series of volumetric flasks, then diluting with methanol.
Sample Collection and Preservation
-
Collect water samples in clean glass containers.
-
For wastewater effluents, preserve the sample by acidifying to pH < 2 with HCl.[7][11]
-
Store samples at or below 6°C and protect them from light.[11]
Sample Preparation and Extraction
-
Spiking: Place 300 mL of the water sample into a 400 mL beaker. Spike the sample with a known volume (e.g., 250 µL) of the ~50 µg/mL this compound working solution.[7]
-
pH Adjustment: Adjust the sample pH to approximately 7.5 using 1.8 M K3PO4.[7]
-
Derivatization (Acetylation): Add 20 mL of 1.7 M K2HPO4, followed by 10 mL of acetic anhydride. Stir the solution for at least 10 minutes to allow for the derivatization of catechol to its diacetate ester.[7]
-
Extraction: Transfer the beaker contents to a 500 mL separatory funnel. Perform a liquid-liquid extraction three times with 40 mL portions of hexane. Shake vigorously and allow the layers to separate.[7]
-
Drying and Concentration: Combine the three hexane extracts in a Kuderna-Danish (K-D) apparatus fitted with a concentrator tube. Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 0.5-1.0 mL.[7]
-
Final Preparation: Transfer the final extract to an autosampler vial for GC-MS analysis.
Caption: Sample Preparation and Extraction Workflow.
Instrumental Analysis: GC-MS
-
GC Conditions (Typical):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Acetylated Derivatives):
-
Catechol Diacetate: m/z 194 (M+), 152, 110.
-
This compound Diacetate: m/z 200 (M+), 158, 116.
-
-
Ions to Monitor (Silylated Derivatives - Alternative): [9]
-
bis(trimethylsilyl)catechol: m/z 254 (M+), 239.
-
bis(trimethylsilyl)this compound: m/z 260 (M+), 245.
-
-
Data and Performance
Quantitative analysis is performed by generating a calibration curve of the response ratio (peak area of native catechol / peak area of this compound) versus the concentration of the native catechol. The concentration in the environmental sample is then calculated from its measured response ratio.
Table 1: Method Performance Characteristics
The following table summarizes typical performance data for the analysis of catechol in wastewater effluent using isotope dilution GC-MS.
| Parameter | Matrix 1 (Bleached Kraft Mill Effluent) | Matrix 2 (Unbleached Kraft Mill Effluent) | Reference |
| Method Detection Limit (MDL) | 1.1 µg/L | 0.5 µg/L | [7] |
| Lower Calibration Limit | 1.6 µg/L | 1.6 µg/L | [7] |
| Calibration Range | 1.6 - 100 µg/L | 1.6 - 100 µg/L | [7] |
Table 2: Quality Control Acceptance Criteria
| QC Parameter | Acceptance Criteria | Reference |
| Calibration Verification | ±20% of initial relative response factor | [7] |
| Method Blank | Below Method Detection Limit (MDL) | [7] |
| Spiked Sample Recovery | 91% - 99% (Typical for ID-GC-MS) | [5] |
Conclusion
The use of this compound as an internal standard for isotope dilution GC-MS analysis provides a highly accurate, precise, and robust method for quantifying catechol in challenging environmental water samples.[3][5] The protocol effectively mitigates matrix interferences and corrects for procedural analyte losses, resulting in reliable data essential for environmental monitoring and regulatory compliance.[4][7] The derivatization step enhances the chromatographic performance of catechol, and the specificity of mass spectrometric detection in SIM mode ensures excellent sensitivity.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncasi.org [ncasi.org]
- 8. ijern.com [ijern.com]
- 9. researchgate.net [researchgate.net]
- 10. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 11. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Troubleshooting & Optimization
How to minimize ion suppression with Catechol-13C6 internal standard?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using Catechol-13C6 as an internal standard in LC-MS/MS analysis of catecholamines.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
Ion suppression is a type of matrix effect that causes a reduced analytical signal for a target analyte.[1] It occurs when co-eluting components from the sample matrix (e.g., salts, proteins, lipids) interfere with the ionization process of the analyte in the mass spectrometer's ion source.[2][3] This competition for ionization leads to a lower number of analyte ions reaching the detector, which can result in:
-
Reduced sensitivity and higher limits of detection (LOD).[1]
-
Poor accuracy and precision.[1]
-
Inaccurate quantification of the analyte.
Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1]
Q2: How does a this compound internal standard (IS) help, and can it eliminate ion suppression?
A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal tool to compensate for matrix effects, including ion suppression.[2][4] Because the SIL-IS is chemically identical to the analyte, it has the same physicochemical properties. This means it will co-elute with the analyte and experience the exact same degree of ion suppression or enhancement.[4]
While the absolute signal for both the analyte and the IS may be suppressed, the ratio of their signals remains constant.[4][5] By using this ratio for quantification, the variability introduced by ion suppression is effectively normalized, leading to accurate and precise results.[6] However, the SIL-IS does not eliminate the root cause of ion suppression; it corrects for its quantitative impact.[4] Significant suppression can still lower the signal-to-noise ratio to a point where detection is compromised.
Troubleshooting Guide
Q3: I'm using this compound IS, but my analyte signal is weak and inconsistent. What's causing this?
Even with a SIL-IS, severe ion suppression can reduce the signal to a level that compromises sensitivity.[1] The primary cause is often co-eluting matrix components that were not sufficiently removed during sample preparation.[7] For biological matrices like plasma, the most common culprits are phospholipids and salts.[8][9]
The diagram below illustrates the common causes of ion suppression and the strategies to mitigate them.
Caption: Causes of and solutions for severe ion suppression.
Q4: How can I improve my sample preparation to reduce matrix interferences?
Effective sample preparation is the most critical step to minimize ion suppression. While simple protein precipitation (PPT) is fast, it often fails to remove a significant amount of phospholipids, which are major contributors to ion suppression in plasma samples.[7][10] More rigorous techniques are recommended for catecholamine analysis.
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7] Mixed-mode or weak cation exchange SPE cartridges are particularly useful for selectively extracting catecholamines while washing away interfering components like phospholipids.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than PPT.[13]
-
Phospholipid Removal Plates: Specialized filtration plates (often labeled as "phospholipid removal") can be used to deplete these interfering species.[14]
The following table compares the effectiveness of different sample preparation methods on matrix effects and recovery for catecholamine analysis.
| Sample Preparation Method | Matrix Effect | Analyte Recovery | Key Advantage | Reference |
| Protein Precipitation (PPT) | Can be significant | High | Simple and fast | [7][10] |
| Liquid-Liquid Extraction (LLE) | Ion suppression < 8% | 81-106% | Good for removing salts | [13] |
| Solid Phase Extraction (SPE) | Minimal | High & reproducible (80-100%) | Excellent selectivity and cleanup | [11][12][14] |
Q5: Can I adjust my chromatography or MS settings to further minimize ion suppression?
Yes, optimization of your LC-MS/MS parameters provides another layer of defense against ion suppression.[2]
Chromatography Optimization:
-
Improve Separation: Adjust your chromatographic gradient to better separate your catecholamine analytes from the "suppression zones," which often occur at the beginning and end of the run where highly polar and non-polar interferences elute.[2]
-
Column Choice: Using columns with different selectivities, such as a pentafluorophenyl (PFP) column, can help resolve analytes from matrix components.[14]
-
Reduce Flow Rate: Lowering the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of non-volatile species in the matrix.[1]
Mass Spectrometer Optimization:
-
Source Parameters: Fine-tune ion source parameters like spray voltage, source temperature, and gas flows (nebulizer, curtain gas) to maximize the analyte signal and ensure stable ionization.[15][16][17]
-
Ionization Source: If suppression is severe with ESI, consider whether APCI is a viable alternative, as it is often less susceptible to matrix effects.[1]
Experimental Protocols & Workflows
Q6: Can you provide a detailed protocol for Solid Phase Extraction (SPE) of catecholamines from plasma?
This protocol is a representative method for extracting catecholamines from human plasma using a weak cation exchange (WCX) SPE plate, adapted from established procedures.[12]
Materials:
-
EVOLUTE® EXPRESS WCX 96-well SPE plate (or equivalent)
-
Plasma sample (pre-treated with anticoagulant)
-
This compound Internal Standard working solution
-
Reagents: Methanol, 10 mM Ammonium Acetate (pH 6), 0.1% Formic Acid in Water, Water:Isopropanol (85:15, v/v) with 0.1% Formic Acid
-
96-well collection plate
-
Vortex mixer, centrifuge, positive pressure manifold, sample evaporator
Protocol Steps:
-
Sample Pre-treatment:
-
Centrifuge 400 µL of plasma for 10 minutes at 6,000 x g.
-
To the supernatant, add 10 µL of the this compound IS working solution.
-
Vortex mix for 5-10 seconds.
-
Dilute the sample by adding 400 µL of 10 mM sodium citrate (pH 7) and vortex again.
-
-
SPE Plate Conditioning & Equilibration:
-
Note: Some modern SPE plates do not require these steps. Consult the manufacturer's instructions.[11]
-
Add 1 mL of methanol to each well of the SPE plate.
-
Add 1 mL of 10 mM ammonium acetate (pH 6) to each well.
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 810 µL) onto the SPE plate.
-
Apply low positive pressure (1-3 psi) to slowly pass the sample through the sorbent.
-
-
Wash Steps (Interference Removal):
-
Wash 1 (Aqueous Interferences): Add 1 mL of 10 mM ammonium acetate (pH 6).
-
Wash 2 (Organic Interferences): Add 1 mL of Methanol:Water (80:20, v/v).
-
Wash 3 (Lipophilic Interferences): Add 1 mL of dichloromethane.
-
After the final wash, dry the SPE plate sorbent bed thoroughly under high pressure (40 psi) for at least 5 minutes.
-
-
Elution:
-
Place a clean 2 mL 96-well collection plate under the SPE plate.
-
Add 400 µL of the elution solvent (Water:Isopropanol (85:15, v/v) containing 0.1% formic acid) to each well.
-
Allow the solvent to soak for 1 minute before applying low pressure to elute the analytes.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a mobile-phase compatible solvent (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Mix thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Q7: What does a typical workflow for minimizing ion suppression look like?
The following diagram outlines a robust workflow for quantitative catecholamine analysis, emphasizing the key stages for mitigating ion suppression.
Caption: Recommended workflow for catecholamine analysis.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Harnessing Metabolomics to Advance Nutrition-Based Therapeutics for Inflammation: A Systematic Review of Randomized Clinical Trials [mdpi.com]
- 11. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 12. biotage.com [biotage.com]
- 13. scielo.br [scielo.br]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solid-Phase Extraction of Catechol-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Catechol-13C6 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
A1: Low recovery is often a multifaceted issue. The most frequent causes include a mismatch between the sorbent chemistry and the analyte, improper pH of the sample or solvents, suboptimal wash and elution steps, and degradation of the catechol structure. Careful optimization of each step of the SPE protocol is crucial for achieving high and reproducible recovery.
Q2: Which type of SPE sorbent is best suited for this compound extraction?
A2: The choice of sorbent depends on the sample matrix and the desired selectivity. Common choices for catecholamines and related compounds include:
-
Reversed-Phase (e.g., C18): Effective for extracting non-polar to moderately polar compounds from aqueous matrices. Retention is based on hydrophobic interactions.
-
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): Offer higher capacity and are stable across a wider pH range compared to silica-based sorbents.
-
Mixed-Mode Cation Exchange (e.g., WCX): These sorbents combine reversed-phase and ion-exchange mechanisms, providing high selectivity for charged analytes like protonated catecholamines. They are often preferred for complex biological samples due to their enhanced cleanup capabilities.
Q3: How does pH affect the retention and elution of this compound?
A3: pH plays a critical role in the retention and elution of ionizable compounds like this compound. To enhance retention on a reversed-phase or mixed-mode sorbent, the pH of the sample should be adjusted to a level where the catecholamine is in its neutral or charged form, respectively, to maximize its interaction with the sorbent. For elution, the pH is adjusted to disrupt these interactions, allowing the analyte to be released from the sorbent.
Q4: My this compound seems to be degrading during the extraction process. What can I do to prevent this?
A4: Catechols are susceptible to oxidation, especially at neutral to alkaline pH and in the presence of metal ions. To minimize degradation:
-
Use Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or EDTA to your samples and solvents.
-
Control pH: Maintain an acidic pH during sample preparation and extraction whenever possible.
-
Work Quickly and at Low Temperatures: Process samples promptly and consider using refrigerated centrifuges and keeping samples on ice to slow down degradation.
-
Degas Solvents: Removing dissolved oxygen from solvents can help reduce oxidation.
Q5: Can I reuse my SPE cartridges for this compound extraction?
A5: It is generally not recommended to reuse SPE cartridges for quantitative bioanalysis. Reusing cartridges can lead to cross-contamination, reduced recovery, and poor reproducibility due to irreversible binding of matrix components to the sorbent. For regulated and validated methods, single-use cartridges are mandatory.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor this compound recovery and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery of this compound | Inappropriate Sorbent Selection: The chosen sorbent does not adequately retain the analyte. | - For aqueous samples: Start with a C18 or a polymeric reversed-phase sorbent. - For complex matrices (e.g., plasma, urine): Consider a mixed-mode weak cation exchange (WCX) sorbent for improved cleanup and selectivity. |
| Improper Sample pH: The pH of the sample is not optimal for retention. | - For reversed-phase: Adjust the sample pH to be at least 2 units away from the pKa of the catecholamine to ensure it is in a neutral, more hydrophobic state. - For cation exchange: Adjust the sample pH to be at least 2 units below the pKa to ensure the amine group is protonated (positively charged). | |
| Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase the organic content of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). - Adjust the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent. For cation exchange, a basic elution solvent or a solvent with a high ionic strength can be effective. - Test different elution solvents. A combination of solvents can sometimes improve recovery. | |
| Analyte Breakthrough during Loading: The analyte does not bind to the sorbent and is lost in the load effluent. | - Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent. - Ensure the sorbent bed is not overloaded. Reduce the sample volume or use a cartridge with a larger sorbent mass. The capacity of a C18 sorbent is typically around 5% of the sorbent mass.[1] - Check the sample solvent composition. A high percentage of organic solvent in the sample can prevent retention on reversed-phase sorbents. Dilute the sample with a weaker solvent if necessary. | |
| Analyte Loss during Washing: The wash solvent is too strong and is prematurely eluting the analyte. | - Decrease the organic strength of the wash solvent.[2][3] - Analyze the wash eluate to confirm if the analyte is being lost at this step. - Optimize the wash solvent composition. A series of washes with increasing organic content can help determine the optimal wash conditions that remove interferences without eluting the analyte of interest.[2][3] | |
| This compound Degradation: The analyte is degrading during sample preparation or extraction. | - Add antioxidants (e.g., 0.1% ascorbic acid, 0.05% EDTA) to the sample and solvents. - Maintain a low pH throughout the process. - Keep samples cold and process them quickly. | |
| Poor Reproducibility | Inconsistent SPE Procedure: Variations in the manual execution of the SPE protocol. | - Automate the SPE process if possible. - Ensure consistent flow rates for all steps. - Do not allow the sorbent to dry out between the conditioning, equilibration, and loading steps.[1] - Ensure the sorbent bed is completely dry before the elution step if using a non-aqueous elution solvent. |
| Variable Matrix Effects: Inconsistent ion suppression or enhancement in the final extract. | - Optimize the wash step to remove as many matrix interferences as possible. - Consider a more selective sorbent, such as a mixed-mode or ion-exchange sorbent. - Use a stable isotope-labeled internal standard (e.g., this compound, D3) to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize recovery data for catecholamines from various studies, providing a benchmark for expected performance under different SPE conditions.
Table 1: Recovery of Catecholamines using a C18-based SPE Column
| Analyte | Recovery (%) | % RSD |
| Norepinephrine | 88.8 | 3.5 |
| Epinephrine | 109.3 | 7.0 |
| Dopamine | 91.8 | 3.1 |
Data from a study utilizing a novel C18-based column for the determination of catecholamines in urine.
Table 2: Recovery of Catecholamines and Metanephrines using Mixed-Mode Weak Cation Exchange (WCX) SPE from Plasma
| Analyte | Mean Recovery (%) |
| Normetanephrine | 94 |
| Metanephrine | 97 |
| 3-Methoxytyramine | 97 |
| Norepinephrine | 87 |
| Epinephrine | 93 |
| Dopamine | 89 |
Data from an application note demonstrating the extraction of plasma catecholamines and metanephrines using Oasis WCX µElution Plates.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction of Catecholamines from Urine using a Mixed-Mode Weak Cation Exchange (WCX) Sorbent
This protocol is a representative example and may require optimization for specific applications.
1. Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate volume of an internal standard solution (e.g., deuterated catecholamines).
-
Add 100 µL of a buffer solution (e.g., 1 M ammonium acetate, pH 6.5) to adjust the pH.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
2. SPE Cartridge Conditioning and Equilibration:
-
Condition a WCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry after this step.
3. Sample Loading:
-
Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
5. Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvent.
-
Elute the catecholamines with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Collect the eluate in a clean collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: General workflow for solid-phase extraction of this compound.
Caption: Analyte-sorbent interactions during SPE.
References
Navigating the Stability of Catechol-13C6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Catechol-13C6, ensuring the compound's integrity is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to the stability of this compound under various storage conditions, complete with troubleshooting advice and frequently asked questions.
This compound, a stable isotope-labeled form of catechol, is susceptible to degradation, primarily through oxidation. This process is influenced by several factors, including temperature, light, pH, and the presence of oxygen. Understanding these factors is crucial for maintaining the chemical purity and isotopic enrichment of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation. The two hydroxyl groups on the benzene ring are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photodegradation), and elevated temperatures. This process leads to the formation of colored quinone-type compounds, which can further polymerize.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is significantly more stable in acidic conditions. In neutral to alkaline aqueous solutions, the rate of autoxidation increases substantially, leading to a more rapid discoloration and degradation of the compound. For applications requiring aqueous solutions, it is advisable to use a slightly acidic buffer.
Q3: My this compound solution has turned brown. Is it still usable?
A3: A brown coloration indicates the formation of oxidation products. The usability of the solution depends on the specific requirements of your experiment. For applications that are sensitive to impurities or require precise quantification of this compound, it is recommended to use a fresh, colorless solution. The presence of degradation products can interfere with analytical measurements and experimental results.
Q4: What are the recommended solvents for dissolving this compound?
A4: For short-term use, this compound can be dissolved in a variety of organic solvents such as methanol, ethanol, and acetonitrile. Methanol is a protic solvent, while acetonitrile is aprotic; the choice may depend on the specific experimental requirements and compatibility with other reagents. For aqueous applications, prepare solutions fresh in a slightly acidic buffer and use them promptly.
Q5: How can I monitor the purity of my this compound?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity.
Quantitative Stability Data
While specific long-term quantitative stability data for this compound is not extensively published, the stability of its unlabeled counterpart, catechol, provides a strong indication of its behavior. The following table summarizes the expected stability of catechol under various conditions.
| Storage Condition | Temperature | Solvent/State | Light Exposure | Expected Stability | Key Considerations |
| Recommended | 2-8°C | Solid | Dark | High | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). |
| Short-term | Room Temperature | Solid | Dark | Moderate | Prone to gradual discoloration over time. |
| In Solution (Acidic) | 2-8°C | Aqueous (pH < 7) | Dark | Moderate | Prepare fresh and use within a short period. |
| In Solution (Organic) | 2-8°C | Methanol, Acetonitrile | Dark | Moderate to High | More stable than in aqueous solutions, but should be stored protected from light. |
| Adverse | Room Temperature or higher | Aqueous (neutral/alkaline) | Light | Low | Rapid degradation and discoloration will occur. |
| Adverse | Room Temperature or higher | Solid/Solution | Light | Low | Photodegradation is a significant factor. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound reference standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to maintain an acidic pH. The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: Ambient
-
Detection wavelength: 275 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve. The presence of additional peaks indicates the presence of degradation products.
Visualizing Stability Factors and Troubleshooting
The following diagrams illustrate the key factors influencing this compound stability and a logical workflow for troubleshooting stability issues.
Optimizing LC-MS/MS for Catechol-13C6: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Catechol-13C6 and other catecholamines. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your analytical workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of catecholamines.
| Question | Answer |
| Why am I observing significant retention time shifts for my catecholamine peaks? | Retention time shifts can be caused by several factors.[1] Check for changes in the mobile phase composition and pH, ensure your column is properly equilibrated, and verify that the flow rate is consistent.[1] Column degradation over time can also lead to shifts.[1] Consider using an isotopically labeled internal standard like this compound to help correct for these variations. |
| My peak shapes are broad or show tailing. What could be the cause? | Poor peak shape is often related to issues with the chromatography.[1] Ensure that the sample solvent is compatible with the mobile phase. High concentrations of organic solvent in the sample can cause peak distortion in reversed-phase chromatography. Secondary interactions between the analytes and the stationary phase can also cause tailing. Modifying the mobile phase pH or using a different column chemistry, such as HILIC or an ion-pairing approach, may improve peak shape.[2][3] |
| I'm experiencing low signal intensity or poor sensitivity for my analytes. How can I improve this? | Low sensitivity can stem from several sources.[4] Optimize the ionization source parameters of your mass spectrometer, such as gas flows, temperature, and voltages. Ensure your sample preparation method provides adequate analyte concentration and removal of interfering matrix components.[5] The choice of mobile phase additives can also impact ionization efficiency; for example, a small amount of formic acid is often used to promote protonation in positive ion mode.[6] |
| What are the common causes of high background noise in my chromatograms? | High background noise can originate from contaminated solvents, improper sample cleanup, or buildup of non-volatile salts in the ion source.[1] Use high-purity, LC-MS grade solvents and reagents.[1] An effective sample preparation technique like Solid Phase Extraction (SPE) can significantly reduce matrix effects.[7] Regularly clean the ion source to prevent contamination. |
| How can I minimize matrix effects in my plasma or urine samples? | Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common challenge.[1] Employing a robust sample preparation method is crucial.[8] Techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove many interfering substances.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions regarding the LC-MS/MS analysis of catecholamines.
| Question | Answer |
| What type of LC column is best suited for catecholamine analysis? | Catecholamines are polar molecules, which can make them challenging to retain on traditional reversed-phase C18 columns.[3][10] While C18 columns can be used, often with ion-pairing reagents, other column chemistries are also effective.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) columns provide good retention for polar compounds.[2] Pentafluorophenyl (PFP) columns have also been shown to provide good separation of catecholamines.[11] |
| What are the typical Multiple Reaction Monitoring (MRM) transitions for catecholamines and their isotopically labeled internal standards? | MRM transitions are specific to the analyte and the mass spectrometer used. However, some common transitions are reported in the literature. For example, for norepinephrine, a common transition is m/z 170 -> 152, and for its deuterated internal standard (NE-d6), it is m/z 176 -> 158.[12] For dopamine (DA-d4), a transition of m/z 158 -> 141 has been used.[12] It is essential to optimize these transitions on your specific instrument. |
| What are the advantages of using a 13C-labeled internal standard like this compound? | Stable isotope-labeled internal standards, such as those labeled with 13C or deuterium, are considered the gold standard for quantitative LC-MS/MS.[9] Because they have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar ionization effects and extraction recoveries.[9] This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification. |
| What sample preparation techniques are recommended for catecholamine analysis in biological matrices? | The choice of sample preparation depends on the matrix and the required sensitivity. For plasma and urine, Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up the sample and concentrating the analytes.[7] Liquid-liquid extraction (LLE) is another option that can provide good sample cleanup.[6] For simpler matrices or when high throughput is needed, a simple protein precipitation followed by filtration may be sufficient.[9] |
| How should I prepare my calibration standards and quality control samples? | Calibration standards should be prepared in a matrix that is as close as possible to the study samples to account for matrix effects.[11] If a blank matrix is not available, a surrogate matrix like bovine serum albumin can be used.[13] Quality control (QC) samples should be prepared at multiple concentration levels (low, medium, and high) to assess the accuracy and precision of the method.[10] |
Quantitative Data
The following tables provide a summary of typical parameters used in LC-MS/MS methods for catecholamine analysis.
Table 1: Example MRM Transitions for Catecholamines and Labeled Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Norepinephrine | 170.1 | 152.1 | [12] |
| Norepinephrine-d6 | 176.1 | 158.1 | [12] |
| Epinephrine | 184.1 | 166.1 | [12] |
| Epinephrine-d3 | 187.1 | 169.1 | Adapted from[12] |
| Dopamine | 154.1 | 137.1 | [12] |
| Dopamine-d4 | 158.1 | 141.1 | [12] |
| This compound | 117.1 | 99.1 | Predicted |
Note: The MRM transition for this compound is predicted based on the fragmentation of the catechol backbone and will require experimental optimization.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Agilent Pursuit PFP, 2 x 150 mm, 3 µm | [11] |
| Mobile Phase A | 0.1% Formic acid in Water | [6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | [6] |
| Flow Rate | 0.4 mL/min | [6] |
| Column Temperature | 40 °C | [6] |
| Injection Volume | 10 µL | [6] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Catecholamines from Plasma
This protocol is a generalized procedure based on common SPE workflows for catecholamines.[7]
-
Sample Pre-treatment:
-
To 250 µL of plasma, add 250 µL of an aqueous buffer (e.g., 0.05% v/v formic acid).
-
Add an appropriate amount of the internal standard solution (containing this compound).
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange (WCX) SPE cartridge with 500 µL of methanol.
-
Equilibrate the cartridge with 500 µL of 10 mM ammonium acetate.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 10 mM ammonium acetate to remove unretained impurities.
-
A subsequent wash with a mild organic solvent may be included to remove less polar interferences.
-
-
Elution:
-
Elute the catecholamines from the cartridge with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general LC-MS/MS method.
-
LC System Setup:
-
Install the analytical column (e.g., PFP or HILIC).
-
Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).
-
Set the column oven temperature (e.g., 40 °C).
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
-
MS System Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Optimize the ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage, and temperature) by infusing a standard solution of the analytes.
-
Set up the MRM transitions for each analyte and internal standard, optimizing the collision energy for each transition.
-
-
Sequence Setup:
-
Create a sequence including blank injections, calibration standards, QC samples, and unknown samples.
-
Set the injection volume (e.g., 10 µL).
-
-
Data Acquisition and Processing:
-
Run the sequence.
-
Process the data using the instrument's software to integrate the peak areas for each analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the unknown samples using the calibration curve.
-
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 3. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]
Technical Support Center: Quantifying Catecholamines in Plasma with Catechol-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Catechol-13C6 as an internal standard for the quantification of catecholamines in plasma by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of catecholamines in plasma, focusing on the reduction of matrix effects.
Issue 1: High Matrix Effects Leading to Poor Accuracy and Precision
Possible Cause: Inadequate removal of interfering endogenous components from the plasma matrix, such as phospholipids.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation method is critical in minimizing matrix effects. While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids, which are a major source of ion suppression. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts.
-
Method Comparison: Evaluate different sample preparation protocols to determine the most effective one for your specific application. A comparison of common methods is provided in Table 1.
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the analytes from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for polar compounds like catecholamines, as it can help to minimize matrix effects.
Issue 2: Inconsistent Recoveries for Catecholamines and/or Internal Standard
Possible Cause: Suboptimal extraction conditions or analyte degradation during sample processing.
Solutions:
-
pH Adjustment: The pH of the sample and extraction solvents is crucial for the efficient extraction of catecholamines, which are amphoteric. Ensure the pH is optimized for the chosen extraction method (e.g., basic pH for adsorption onto alumina in some SPE protocols).
-
Solvent Selection: For LLE, the choice of organic solvent is critical. For SPE, the selection of the appropriate sorbent and elution solvent system is key to achieving good recovery. Weak cation exchange (WCX) SPE is a commonly used and effective method for catecholamine extraction.
-
Analyte Stability: Catecholamines are susceptible to oxidation. It is important to keep plasma samples frozen at -80°C until analysis and to use stabilizer solutions (e.g., EDTA and sodium metabisulfite) upon thawing.
Issue 3: Poor Peak Shape or Splitting
Possible Cause: Incompatibility between the sample diluent and the initial mobile phase, or issues with the analytical column.
Solutions:
-
Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Column Choice: A pentafluorophenyl (PFP) column can provide good separation for catecholamines.
-
Gradient Optimization: A well-optimized gradient elution can improve peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is a 13C-labeled internal standard like this compound preferred over a deuterated (2H) internal standard?
A1: 13C-labeled internal standards are generally preferred because their physicochemical properties are more similar to the native analyte than those of deuterated standards. This results in closer co-elution during chromatography. Co-elution is crucial because if the analyte and internal standard experience the same degree of ion suppression or enhancement from the matrix at the same time, the ratio of their signals will remain constant, leading to more accurate and precise quantification. Deuterated standards can sometimes exhibit a slight shift in retention time (isotopic effect), which can lead to differential matrix effects between the analyte and the internal standard.
Q2: I am still observing significant matrix effects even with this compound. What could be the reason?
A2: While this compound can compensate for matrix effects, it does not eliminate them. Significant ion suppression can still impact the sensitivity of the assay. If you are observing issues, consider the following:
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High Analyte Concentration: At very high concentrations of the native catecholamines, the sheer number of analyte molecules can compete with the internal standard for ionization, leading to a non-linear response.
-
Sample Preparation Inefficiency: Your current sample preparation method may not be sufficiently removing interfering substances. Refer to Table 1 for a comparison of different techniques.
-
LC Method: Your chromatographic conditions may not be adequately separating the catecholamines from a region of severe ion suppression.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100 A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q4: What are some common pitfalls when using a 13C-labeled internal standard?
A4:
-
Isotopic Contribution: Ensure that the mass spectrometer resolution is sufficient to distinguish the signal of the analyte from any potential isotopic contribution from the 13C-labeled internal standard, and vice-versa. This is especially important if the mass difference is small.
-
Purity of the Standard: Verify the chemical and isotopic purity of the this compound standard. Impurities could potentially interfere with the analyte quantification.
-
Stability: While generally stable, confirm the stability of this compound under your specific sample storage and processing conditions.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Catecholamine Analysis in Plasma
| Technique | Principle | Advantages | Disadvantages | Reported Matrix Effect Range (%) | Reported Recovery Range (%) |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other matrix components, leading to higher matrix effects.[1] | 50 - 150+ | 80 - 110 |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Cleaner extracts, reduced matrix effects compared to PPT.[1][2] | More time-consuming and expensive than PPT. Method development can be complex. | -23 to +19 | 54 - 90[2] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide very clean extracts. | Can be labor-intensive, may require larger solvent volumes, and can be difficult to automate. | Generally low, but data varies | 70 - 100 |
*Note: The reported ranges for matrix effect and recovery are compiled from various literature sources and may not be from a single head-to-head comparative study. Actual values will depend on the specific protocol, instrumentation, and plasma matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Weak Cation Exchange (WCX)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 10 mM ammonium acetate containing the this compound internal standard. Vortex to mix.
-
SPE Column Conditioning: Condition a WCX SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash with 1 mL of water (repeat twice).
-
Wash with 1 mL of 2-propanol.
-
-
Elution: Elute the catecholamines with 2 x 125 µL of 15% 2-propanol in 0.3% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) with Protein Precipitation
This protocol combines protein precipitation with liquid-liquid extraction.
-
Protein Precipitation: To 200 µL of plasma, add the this compound internal standard and 600 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge to separate the phases.
-
-
Organic Phase Collection: Transfer the organic (upper) layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the initial mobile phase.
Visualizations
Caption: Experimental workflow for catecholamine quantification in plasma.
Caption: Troubleshooting logic for high matrix effects.
References
Common issues in 13C metabolic flux analysis data interpretation
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret their 13C MFA data accurately.
Experimental Design and Execution
Proper experimental design is crucial for obtaining high-quality data that can be reliably interpreted.[1] The selection of isotopic tracers and labeling measurements significantly impacts the precision of the estimated fluxes.[1]
FAQs
Q1: How do I choose the optimal 13C-labeled tracer for my experiment?
A1: The choice of a 13C tracer is critical as it determines the precision of estimated fluxes.[1] While traditional experiments often used mixtures of [1-13C]glucose and [U-13C]glucose, the optimal tracer depends on the specific organism, growth conditions, and the metabolic pathways you are investigating.[1] It is best to perform in silico (computer-based) simulations to select the optimal tracer(s) before conducting the experiment.[1] Different tracers have varying impacts on the accuracy of metabolic flux estimations. For example, in E. coli, a 4:1 mixture of [1-13C]glucose and [U-13C]glucose performs well for the upper central metabolism, while [4,5,6-13C]glucose is best for TCA cycle fluxes.[2]
Q2: What are the key steps in a typical 13C-MFA experimental workflow?
A2: A typical 13C-MFA experiment follows five basic steps: (1) Experimental Design, (2) Tracer Experiment, (3) Isotopic Labeling Measurement, (4) Flux Estimation, and (5) Statistical Analysis.[1][2] This process is often iterative to ensure the scientific rigor of the results.[2]
Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.
Q3: How long should the isotopic labeling period be?
A3: The labeling experiment should continue until the 13C-labeled carbon is fully mixed with metabolites and macromolecules in the cells, reaching an isotopic steady state.[2] The time required to reach this state can vary significantly depending on the organism and the specific metabolic pathways. For example, glycolytic intermediates can be labeled within seconds to minutes.[3] It is essential to verify that a steady state has been achieved.[1]
Data Acquisition and Processing
The accuracy of your flux map depends on reliable and precise measurements of isotopic labeling patterns.
FAQs
Q1: What are the common analytical techniques for measuring 13C labeling, and what are their pros and cons?
A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] GC-MS is often used for analyzing protein-bound amino acids, which provides a time-averaged view of metabolic activity.[5] Tandem MS (MS/MS) can provide advanced isotopic labeling measurements.[1] NMR can provide detailed positional information about labeling. The choice of technique depends on the metabolites of interest, required sensitivity, and the specific labeling information needed.
Q2: Should I correct my mass spectrometry data for natural isotope abundances?
A2: It is a recommended best practice to report the raw, uncorrected mass isotopomer distributions in your data tables.[6] While corrections for natural isotope abundances are necessary for flux calculations, providing the raw data ensures transparency and allows for independent verification of the data processing steps.[6]
Flux Estimation and Modeling
Flux estimation involves using a mathematical model to infer intracellular fluxes from the measured labeling data.[6]
FAQs
Q1: My model does not fit the data well (poor goodness-of-fit). What are the common causes and how can I troubleshoot this?
A1: A poor fit, indicated by a high Sum of Squared Residuals (SSR), can arise from several issues.[2] Potential causes include:
-
Incomplete Metabolic Model: The model may be missing important reactions or pathways active in your system.[2][7]
-
Incorrect Reaction Reversibility: The reversibility settings for certain reactions might be incorrect.[2]
-
Measurement Errors: The data may contain gross measurement errors or significant signal noise.[2][6]
-
Insufficient Data Quality: The isotopic labeling data may not be informative enough to resolve all the fluxes in the model.[2]
To troubleshoot, you should systematically evaluate each of these possibilities. This may involve revising the metabolic network model, re-examining the raw analytical data for errors, and considering if additional tracer experiments are needed to better constrain the model.[8]
Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.
Q2: What is the difference between direct interpretation of labeling patterns and formal 13C-MFA?
A2: Direct interpretation, or 13C tracer analysis, involves qualitatively assessing labeling patterns to infer relative pathway activities or nutrient contributions without complex computational modeling.[3] Formal 13C-MFA, on the other hand, uses a mathematical model to provide quantitative flux values for the entire metabolic network.[6] While direct interpretation can be sufficient for some questions, formal 13C-MFA provides a more comprehensive and quantitative view of cell physiology.[3][6]
Statistical Analysis and Interpretation
FAQs
Q1: Why are confidence intervals for fluxes important and how are they calculated?
A1: Confidence intervals are as important as the flux values themselves because they reflect the certainty with which the fluxes were determined.[6] This is critical for determining if differences in fluxes between two conditions or strains are statistically significant.[6][7] They are calculated by exploring the range of flux values that are statistically consistent with the measured data, often using methods like sensitivity analysis or Monte Carlo simulations.[2]
Q2: What does it mean if I have a large confidence interval for a specific flux?
A2: A large confidence interval indicates that the specific flux is poorly resolved by the experimental data. This can happen if the chosen tracer does not produce a unique labeling pattern for the reactions involved in that flux. To resolve this, you may need to perform additional experiments with different 13C tracers that provide more constraints on that part of the metabolic network.[3] Using data from parallel labeling experiments can dramatically improve the precision of flux estimates.[1][5]
Table 1: Tracer Selection Guide for E. coli Central Metabolism
This table summarizes the performance of different 13C-glucose tracers for estimating fluxes in key metabolic pathways in Escherichia coli.
| Isotopic Tracer | Target Pathway | Performance Characteristics | Reference |
| 4:1 mix of [1-13C] & [U-13C] glucose | Glycolysis, Pentose Phosphate Pathway | Best performance for upper central metabolism | [2] |
| [4,5,6-13C] glucose | TCA Cycle | Best accuracy for TCA cycle fluxes | [2] |
| [2,3-13C] glucose | All pathways | Successfully estimates all 10 net free fluxes in the model | [2] |
| [5-13C] glucose | Multiple pathways | Good accuracy in many key fluxes and determines more exchange fluxes | [2] |
General Experimental Protocol
This section outlines a generalized protocol for a 13C-MFA experiment.
Key Methodologies
-
Experimental Design (In Silico) :
-
Construct a metabolic model of the organism being studied.
-
Use computational tools to simulate different tracer experiments (e.g., various 13C-labeled glucose substrates).
-
Select the tracer or combination of tracers that provides the highest precision for the fluxes of interest.[1]
-
-
Cell Culture and Labeling :
-
Grow cells in a chemically defined medium to a steady metabolic state.
-
Introduce the selected 13C-labeled substrate (e.g., replacing unlabeled glucose with [1,2-13C]glucose).
-
Continue the culture until isotopic steady state is reached.[2]
-
-
Metabolite Quenching and Extraction :
-
Rapidly quench metabolic activity, typically using cold methanol or a similar solvent.
-
Harvest the cells.
-
Extract metabolites and hydrolyze biomass (e.g., proteins into amino acids).[6]
-
-
Analytical Measurement :
-
Derivatize metabolites as needed for analysis (e.g., TBDMS derivatization of amino acids for GC-MS).
-
Analyze the samples using GC-MS, LC-MS/MS, or NMR to measure the mass isotopomer distributions of key metabolites.[5]
-
-
Data Analysis :
-
Use a software package (e.g., Metran, 13CFLUX2) for flux estimation.[6]
-
Provide the software with the metabolic model, tracer information, and the measured labeling data.
-
The software solves an optimization problem to find the flux distribution that best fits the data.[6]
-
Perform a goodness-of-fit test (e.g., Chi-squared test) to evaluate the model.[6]
-
Calculate confidence intervals for all estimated fluxes to assess their precision.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catechol-13C6 Calibration Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Catechol-13C6 standards.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard like this compound, is a common issue in LC-MS analysis.[1] Potential causes include:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2]
-
Ion Source Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, leading to a plateau in the signal response.
-
Detector Saturation: Similar to ion source saturation, the mass spectrometer's detector can be saturated at high analyte concentrations, resulting in a non-linear response.[1]
-
Isotopic Interference: Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, a phenomenon known as "cross-talk." This becomes more significant at high analyte-to-internal standard concentration ratios and can introduce non-linearity.[3]
-
Inherent Non-linearity of Isotope Dilution: Isotope Dilution Mass Spectrometry (IDMS) calibration curves are inherently non-linear. Forcing a linear regression model can lead to inaccuracies, even with a high coefficient of determination (R²).[4]
-
Analyte or Standard Instability: Catechol and its derivatives can be susceptible to degradation. Improper storage or handling of stock solutions and prepared standards can lead to inaccurate concentrations and a non-linear curve.
Q2: I'm observing poor reproducibility in my calibration curves. What should I investigate?
A2: Poor reproducibility in calibration curves can stem from several factors.[5] Here are some key areas to investigate:
-
Inconsistent Sample Preparation: Variability in sample extraction, including pipetting errors, inconsistent evaporation steps, or variations in solid-phase extraction (SPE) elution, can lead to inconsistent results.[6]
-
LC System Variability: Fluctuations in pump pressure, inconsistent injection volumes, or a deteriorating column can all contribute to poor reproducibility.[5]
-
MS System Instability: Drifts in the mass spectrometer's sensitivity, temperature fluctuations, or unstable gas pressures can cause variable signal responses over time.[5]
-
Standard and Sample Stability: Ensure that your stock solutions and working standards are stored correctly and have not degraded. Catecholamines can be sensitive to light and temperature.
Q3: How can I minimize matrix effects when analyzing samples with this compound?
A3: While this compound as an internal standard helps to compensate for matrix effects, significant ion suppression or enhancement can still be problematic.[2][7] To minimize these effects:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
-
Improve Chromatographic Separation: Adjust your LC method to better separate the analyte and internal standard from co-eluting matrix components. This might involve changing the column, mobile phase composition, or gradient profile.[6][8]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to ensure that the analyte and internal standard experience similar matrix effects in both the calibrants and the unknown samples.[1]
Q4: My signal intensity for this compound and the native catechol is low. How can I improve sensitivity?
A4: Low signal intensity can be a challenge in catecholamine analysis. Consider the following optimization steps:
-
MS Source Parameter Optimization: Carefully tune the ion source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the ionization of your analytes.[6]
-
Mobile Phase Modification: The composition of the mobile phase can significantly impact ionization efficiency. Experiment with different additives (e.g., formic acid, ammonium formate) and organic solvent concentrations.[6]
-
Sample Preparation: Optimize the sample extraction and reconstitution steps to concentrate the analyte and remove interfering substances. Avoid evaporation steps if possible, as this can lead to analyte loss.[6]
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions for calibration curve issues with this compound standards.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (R² < 0.99) | Matrix effects (ion suppression/enhancement) | Optimize sample clean-up (e.g., SPE). Improve chromatographic separation. Dilute samples. Use matrix-matched calibrants.[1][2][6] |
| Ion source or detector saturation | Reduce the concentration of the upper calibration standards. Dilute high-concentration samples.[9] | |
| Inherent non-linearity of isotope dilution | Consider using a non-linear (e.g., quadratic) regression model for curve fitting.[1][4] | |
| Isotopic interference from analyte to internal standard | Use a non-linear fitting function that corrects for isotopic contributions.[3] | |
| Standard degradation | Prepare fresh standards from a reliable stock solution. Ensure proper storage conditions. | |
| Poor Reproducibility | Inconsistent sample preparation | Review and standardize all pipetting, extraction, and reconstitution steps. Use an automated liquid handler if available.[5] |
| LC or MS system instability | Perform system suitability tests before each run. Monitor system pressures and temperatures. Schedule preventative maintenance.[5] | |
| Contaminated syringe or injection port | Clean the injection port and syringe. | |
| Low Sensitivity | Suboptimal MS source parameters | Tune source parameters (e.g., capillary voltage, gas flows, temperature) for your specific analytes.[6] |
| Inefficient ionization | Optimize mobile phase composition (e.g., pH, additives).[6] | |
| Analyte loss during sample preparation | Minimize sample transfer steps. Optimize SPE elution solvent and volume. Avoid complete evaporation to dryness if possible.[6] | |
| High Background/Interference | Contaminated mobile phase or LC system | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Carryover from previous injections | Optimize the needle wash procedure. Inject a blank solvent after high-concentration samples. | |
| Inadequate chromatographic separation | Modify the LC gradient or change the column to resolve interferences. |
Experimental Protocols
Preparation of Calibration Standards
This protocol provides a general guideline for preparing calibration standards for catecholamine analysis using this compound as an internal standard.
-
Prepare Stock Solutions:
-
Accurately weigh a known amount of native catechol and this compound.
-
Dissolve each in a suitable solvent (e.g., methanol with 0.1% formic acid) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions at an appropriate temperature (e.g., -20°C or -80°C) in amber vials to protect from light.
-
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the native catechol stock solution to create a series of working standard solutions that cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Prepare Calibration Curve Samples:
-
To a set of empty tubes, add a fixed volume of the working internal standard solution.
-
Add an increasing volume of each native catechol working standard solution to the corresponding tubes.
-
If using a biological matrix, add a fixed volume of the blank matrix to each tube.
-
Bring all tubes to the same final volume with the reconstitution solvent.
-
Sample Analysis Workflow
-
Sample Pre-treatment:
-
Thaw frozen samples (e.g., plasma) on ice.
-
To stabilize the catecholamines, a stabilizer solution may be added.[10]
-
For protein precipitation, add a cold organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) (Recommended):
-
Condition the SPE cartridges (e.g., a weak cation exchange, WCX) with methanol followed by an equilibration buffer.[6]
-
Load the supernatant from the pre-treatment step onto the cartridges.
-
Wash the cartridges with appropriate solvents to remove interfering compounds.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with 5% formic acid).[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common calibration curve problems.
Caption: Logical relationships between root causes and observed calibration curve problems.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Lacking linearity in quantitative stable-isotope LC-MS/MS measurement of F2-isoprostanes is an irrefutable indicator of analytical inadequacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCMSMS MRM LINEARITY LIMITS - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
Technical Support Center: Catechol-13C6 Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of Catechol-13C6 and other catecholamines for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure complete and reproducible derivatization for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other catecholamines, is a polar and non-volatile compound.[1][2] These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable to travel through the GC column.[1][2] Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl and amine groups) into less polar and more volatile derivatives, enabling their successful separation and detection by GC-MS.[1][2][3]
Q2: What are the most common derivatization methods for catecholamines for GC-MS?
A2: The three most common derivatization methods for compounds with active hydrogens, like catecholamines, are silylation, acylation, and alkylation.[4]
-
Silylation: This method replaces active hydrogens in hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group.[3][4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[2][5][6] Silylated derivatives are generally more volatile and thermally stable.[1][4]
-
Acylation: This method introduces an acyl group into the molecule. Reagents like propionic anhydride or trifluoroacetic anhydride (TFAA) are used. Acylated derivatives are often more stable than their silylated counterparts.[4]
-
Two-step derivatization: This often involves a combination of methods, such as methoximation followed by silylation, to protect different functional groups and prevent the formation of multiple derivatives.[3]
Q3: How do I choose the right derivatization reagent for my experiment?
A3: The choice of reagent depends on the specific catecholamines being analyzed and the desired properties of the resulting derivative.
-
For general purposes: MSTFA is a strong silylating agent and is often a good starting point due to its volatility and the volatility of its byproducts.[3]
-
For enhanced stability: Acylation reagents can provide more stable derivatives compared to silylation.[4]
-
For improved sensitivity: Fluorinated acylating reagents can enhance detectability with an electron capture detector (ECD).[4]
-
To avoid multiple peaks: A two-step approach like methoximation followed by silylation can be used to prevent the formation of multiple derivatives from tautomers of keto-enol groups.[3]
Troubleshooting Guide
Problem 1: Incomplete derivatization leading to low signal intensity and poor peak shape.
Cause: This is one of the most common issues and can be caused by several factors.
Solutions:
-
Ensure anhydrous conditions: Moisture is a critical interfering factor in derivatization reactions, especially silylation.[3][7] Water can compete with the analyte for the derivatizing reagent and can also hydrolyze the derivatives that are formed.[7]
-
Optimize reaction time and temperature: Derivatization reactions are not always instantaneous and may require specific time and temperature conditions to proceed to completion.[2][7]
-
Action: Consult the literature for recommended conditions for your specific analyte and reagent. For example, a common protocol involves incubation at 60-85°C for 30-90 minutes.[8][9] Perform a time-course and temperature optimization experiment to determine the ideal conditions for your specific application.
-
-
Use a sufficient excess of derivatizing reagent: An insufficient amount of reagent will lead to an incomplete reaction.
-
Action: A general guideline is to use at least a 2:1 molar ratio of the derivatization reagent to the active hydrogens in your sample.[7] It is often recommended to use a significant excess of the reagent.
-
-
Check the pH of the reaction mixture: For some derivatization reactions, the pH of the medium is crucial for the reaction to proceed efficiently.[10]
-
Action: Ensure the pH is within the optimal range for your chosen reagent. For instance, some reactions with chloroformates require a specific pH to ensure complete reaction with the amine function.[10]
-
Problem 2: Presence of multiple peaks for a single analyte.
Cause: This can occur due to the formation of multiple derivative species from a single analyte or the presence of side products.
Solutions:
-
Prevent tautomerization: For compounds that can exist as tautomers (isomers that differ in the position of a proton and a double bond), multiple derivatives can be formed.
-
Optimize reaction conditions to minimize side products: Un-optimized conditions can lead to the formation of significant quantities of side products.[5][6]
-
Action: Re-evaluate and optimize the reaction temperature, time, and reagent concentration. Milder conditions may reduce the formation of unwanted byproducts.
-
Problem 3: Poor reproducibility between samples.
Cause: Inconsistent reaction conditions or sample handling can lead to variability in derivatization efficiency.
Solutions:
-
Use an isotopically labeled internal standard: An internal standard that is chemically identical to the analyte but has a different mass (like this compound for catechol) is essential to correct for variations in derivatization efficiency and sample loss during preparation.[5][11]
-
Action: Add a known amount of the isotopically labeled internal standard to each sample before starting the derivatization process. The ratio of the analyte peak area to the internal standard peak area is then used for quantification.
-
-
Standardize all experimental parameters: Ensure that all samples are treated identically.
-
Action: Use precise pipetting techniques, maintain consistent reaction times and temperatures for all samples, and ensure that the volume and concentration of the derivatization reagent are the same for every sample.
-
Quantitative Data Summary
The following table summarizes key parameters that influence derivatization efficiency. The values are indicative and should be optimized for specific experimental conditions.
| Parameter | Condition | Expected Outcome | Reference |
| Reagent Concentration | Insufficient | Incomplete derivatization, low yield | [7] |
| 2:1 molar excess (reagent:active H) | Recommended minimum for complete reaction | [7] | |
| High excess | Generally ensures complete reaction | [7] | |
| Reaction Temperature | Too low | Slow or incomplete reaction | [2][7] |
| 25 - 37°C | Suitable for some reactions (e.g., with TMBB-Su) | ||
| 60 - 85°C | Commonly used for silylation and other methods | [8][9] | |
| Too high | Potential for sample degradation or side product formation | [2] | |
| Reaction Time | Too short | Incomplete derivatization | [2][7] |
| 15 - 30 minutes | Sufficient for some optimized reactions | [3][11] | |
| 40 - 90 minutes | Often required for complete derivatization | [3] | |
| Moisture | Present | Greatly reduces derivatization efficiency | [3][7] |
| Absent (Anhydrous) | Optimal for complete derivatization | [3][7] | |
| pH | Sub-optimal | Incomplete or inefficient reaction | [10] |
| Optimal (e.g., pH 7.6 for TMBB-Su) | Maximizes derivatization yield |
Experimental Protocol: Silylation of this compound
This protocol provides a general methodology for the silylation of this compound using MSTFA. Note: This is a template and should be optimized for your specific instrument and experimental goals.
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (or other suitable solvent, e.g., acetonitrile)
-
Internal Standard (if a different one is used)
-
GC-MS vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of your this compound solution or sample extract into a GC-MS vial.
-
If the sample is in an aqueous solution, it must be completely dried. Lyophilization (freeze-drying) is the preferred method. Alternatively, evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Add 50 µL of pyridine (or another suitable solvent) to the dried sample to reconstitute it. Vortex briefly to ensure the analyte is fully dissolved.
-
-
Derivatization:
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
-
Reaction:
-
Place the vial in a heating block or oven set to 70°C.
-
Incubate for 60 minutes to allow the derivatization reaction to go to completion.
-
-
Cooling and Analysis:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Visualizations
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting logic for incomplete derivatization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Precision: A Comparative Guide to Catechol-13C6 Isotope Dilution and External Calibration for Catecholamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of catecholamines is paramount for insightful and reliable study outcomes. This guide provides an objective comparison of two common analytical approaches: the Catechol-13C6 Isotope Dilution Method and the External Calibration Method, offering a comprehensive look at their respective accuracies, supported by experimental data and detailed protocols.
The choice of quantification method can significantly impact the validity of experimental results. While external calibration is a straightforward approach, its accuracy can be compromised by sample matrix effects. Isotope dilution mass spectrometry (IDMS), particularly using stable isotope-labeled internal standards like this compound, is widely regarded as the gold standard for its ability to mitigate these effects, leading to more accurate and precise measurements.
At a Glance: Performance Comparison
| Performance Metric | This compound Isotope Dilution Method | External Calibration Method |
| Accuracy (Recovery) | 86.6% - 119%[2] | Highly variable and matrix-dependent. Can be significantly lower than true values (e.g., 62-82% recovery for other analytes)[1]. |
| Precision (CV%) | < 5%[3] | Generally higher than isotope dilution and dependent on matrix consistency. |
| Matrix Effect Compensation | Excellent. The co-eluting internal standard effectively corrects for signal suppression or enhancement[2][4]. | Poor. Highly susceptible to inaccuracies due to matrix effects[4][5]. |
| Internal Standard | This compound (or other stable isotope-labeled analog) | None (or a non-isotopic internal standard which may not effectively correct for matrix effects). |
| Gold Standard | Considered the "gold standard" for quantitative bioanalysis[6]. | Not considered a reference method for complex matrices. |
The Underlying Science: Why Isotope Dilution Excels
The superior accuracy of the isotope dilution method lies in the use of a stable isotope-labeled internal standard (in this case, this compound). This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.
During sample preparation and analysis, the analyte and the internal standard behave almost identically. Any loss of analyte during extraction or any suppression or enhancement of the signal in the mass spectrometer due to the sample matrix will affect the internal standard to the same degree. By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to a highly accurate and precise measurement of the analyte's concentration.
External calibration, on the other hand, relies on a calibration curve generated from a set of standards prepared in a clean solvent. When a real sample, with its complex matrix of proteins, lipids, and other molecules, is analyzed, the matrix components can interfere with the ionization of the analyte, leading to an inaccurate reading.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both the this compound Isotope Dilution and External Calibration methods.
Detailed Experimental Protocols
The following are generalized protocols for the quantification of catecholamines in plasma using both methods. Specific parameters may need to be optimized based on the instrumentation and specific catecholamines of interest.
This compound Isotope Dilution Method Protocol
1. Sample Preparation
-
To 500 µL of plasma sample, add 50 µL of a working solution of this compound labeled internal standards (e.g., Norepinephrine-13C6, Epinephrine-13C6, Dopamine-13C4).
-
Add 500 µL of 10 mM ammonium acetate.
-
Vortex mix for 10 seconds.
-
Proceed with Solid Phase Extraction (SPE).
2. Solid Phase Extraction (SPE)
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the catecholamines with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, PFP).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the catecholamines, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor and product ion transitions for each catecholamine and its corresponding 13C-labeled internal standard.
-
4. Quantification
-
Integrate the peak areas for the analyte and the corresponding this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
External Calibration Method Protocol
1. Sample Preparation
-
To 500 µL of plasma sample, add 500 µL of 10 mM ammonium acetate.
-
Vortex mix for 10 seconds.
-
Proceed with Solid Phase Extraction (SPE) as described in the Isotope Dilution Method protocol (steps 2.1-2.7).
2. Calibration Standard Preparation
-
Prepare a series of calibration standards by spiking known concentrations of catecholamine standards into a clean solvent (e.g., the initial mobile phase). The concentration range should encompass the expected concentrations in the samples.
3. LC-MS/MS Analysis
-
Analyze the prepared samples and the series of calibration standards using the same LC-MS/MS conditions as described in the Isotope Dilution Method protocol.
4. Quantification
-
Integrate the peak areas for the analyte in both the samples and the calibration standards.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Conclusion: A Clear Choice for Accuracy
For researchers, scientists, and drug development professionals who demand the highest level of accuracy and reliability in their catecholamine quantification, the this compound Isotope Dilution Method is the unequivocal choice. Its ability to effectively negate the impact of matrix effects, a significant source of error in complex biological samples, ensures data integrity and confidence in experimental outcomes. While external calibration offers a simpler workflow, its inherent susceptibility to matrix-induced inaccuracies makes it a less reliable option for quantitative studies where precision is critical. The adoption of isotope dilution techniques represents a commitment to robust and defensible scientific data.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Catechol-13C6 vs. Deuterated Catechol as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two common stable isotope-labeled internal standards for catechol analysis: Catechol-13C6 and deuterated catechol.
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard. They are chemically almost identical to the analyte, differing only in isotopic composition. This similarity allows them to co-elute with the analyte and experience similar ionization and matrix effects, thus providing reliable correction for variations during sample preparation and analysis. However, the choice of isotope—typically deuterium (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance.
Executive Summary: The Superiority of Carbon-13 Labeling
While both deuterated and ¹³C-labeled catechols can be used as internal standards, the scientific consensus and available data strongly suggest that This compound is the superior choice for most applications . The primary reason lies in the "isotope effect" associated with deuterium, which is far less pronounced with ¹³C. This effect can lead to chromatographic separation of the analyte and the internal standard, undermining the core principle of using a co-eluting standard and potentially compromising data accuracy.
Performance Parameter Comparison
The following table summarizes the key performance differences between this compound and deuterated catechol, based on established principles of stable isotope labeling and data from analogous compounds.
| Performance Parameter | This compound | Deuterated Catechol | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled catechol. | Variable to Poor: Often exhibits a retention time shift, eluting slightly earlier than unlabeled catechol. The shift can increase with the number of deuterium atoms. | The primary advantage of ¹³C labeling is the near-identical chromatographic behavior, ensuring that both the analyte and the internal standard experience the same matrix effects at the same time. Deuterium's larger relative mass difference can alter the molecule's physicochemical properties enough to cause separation on the chromatographic column.[1][2][3] |
| Matrix Effect Compensation | High: Effectively compensates for ion suppression or enhancement. | Moderate to Low: Ineffective compensation if chromatographic separation occurs. | If the internal standard and analyte elute at different times, they may be subjected to different co-eluting matrix components, leading to inaccurate quantification.[1] |
| Isotopic Stability | High: The ¹³C-label is extremely stable and does not undergo back-exchange. | Generally High, with Caveats: Deuterium atoms on an aromatic ring are generally stable, but there is a theoretical risk of exchange under certain pH or matrix conditions, although this is less common for aryl deuterons. | Carbon-13 isotopes are integral to the carbon skeleton of the molecule, making them exceptionally stable. |
| Fragmentation in MS/MS | Identical: Fragmentation pattern is identical to the native analyte, with a predictable mass shift. | Potential for Altered Fragmentation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation.[2] | Identical fragmentation behavior simplifies method development and ensures consistent response between the analyte and the internal standard. |
| Accuracy & Precision | High: Leads to more accurate and precise quantification. | Potentially Compromised: The chromatographic shift can introduce bias and reduce precision. | The closer the internal standard mimics the analyte throughout the entire analytical process, the higher the data quality. |
| Commercial Availability & Cost | Generally available from specialty chemical suppliers. May be more expensive. | Often more commonly available and can be less expensive. | Cost and availability are practical considerations, but the potential for compromised data quality with deuterated standards may outweigh the initial cost savings. |
Experimental Protocols
Below are representative experimental protocols for the analysis of catechol in a biological matrix (e.g., urine) using LC-MS/MS with either this compound or deuterated catechol as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of an internal standard working solution (containing either this compound or deuterated catechol at a concentration of 1 µg/mL). Add 500 µL of 0.1 M acetic acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of 0.1 M acetic acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Catechol: Precursor ion (m/z) 109 -> Product ion (m/z) 81
-
This compound: Precursor ion (m/z) 115 -> Product ion (m/z) 85
-
Deuterated Catechol (d4): Precursor ion (m/z) 113 -> Product ion (m/z) 84
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of internal standard.
Caption: A typical experimental workflow for the quantification of catechol in biological samples using a stable isotope-labeled internal standard.
Caption: Logical flow demonstrating why this compound leads to higher accuracy due to better co-elution.
Conclusion and Recommendation
The selection of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable quantitative LC-MS assays. While deuterated catechol is a viable option and may be more readily available, the potential for chromatographic separation from the native analyte due to the deuterium isotope effect presents a significant risk to data quality.
Therefore, for applications demanding the highest levels of accuracy, precision, and reliability, this compound is the highly recommended internal standard. Its ability to co-elute perfectly with unlabeled catechol ensures the most effective compensation for matrix effects and other analytical variabilities, ultimately leading to more trustworthy and defensible results in research and drug development settings.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of LC-MS Catechol-13C6 Method with Enzymatic Assays for Catecholamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of catecholamines—such as epinephrine, norepinephrine, and dopamine—is critical for a wide range of studies, from neuroscience to endocrinology and pharmaceutical development. The choice of analytical method can significantly impact the reliability and interpretation of experimental results. This guide provides an objective comparison of two prominent methods for catecholamine quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) with 13C6-labeled internal standards and enzymatic assays, primarily Enzyme-Linked Immunosorbent Assays (ELISAs).
This comparison guide delves into the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these methodologies.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance metrics. The following table summarizes the key quantitative parameters for a representative LC-MS/MS method and commercially available enzymatic assay (ELISA) kits for the quantification of catecholamines.
| Performance Metric | LC-MS/MS with 13C6 Internal Standard | Enzymatic Assay (ELISA) |
| Linearity (Correlation Coefficient) | > 0.99[1] | Not typically reported; relies on a standard curve |
| Lower Limit of Quantification (LLOQ) | Epinephrine: ~15 pg/mLNorepinephrine: ~20 pg/mLDopamine: ~10 pg/mL | Epinephrine: 10 - 18.75 pg/mLNorepinephrine: ~2.4 pg/mLDopamine: ~4.9 pg/mL |
| Intra-Assay Precision (CV%) | < 5%[1] | < 10%[2][3] |
| Inter-Assay Precision (CV%) | < 5%[1] | < 12%[3][4] |
| Specificity | High (based on mass-to-charge ratio) | Potential for cross-reactivity |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for evaluating the suitability of each method for a given research context. Below are representative protocols for both the LC-MS Catechol-13C6 method and a competitive ELISA for catecholamine analysis.
LC-MS this compound Method Protocol
This protocol outlines a typical workflow for the analysis of catecholamines in plasma using LC-MS/MS with a 13C6-labeled internal standard.
1. Sample Preparation:
-
Pre-treatment: To 750 µL of plasma sample, calibrator, or quality control sample, add an internal standard solution containing 13C6-labeled epinephrine, norepinephrine, and dopamine.[1]
-
Protein Precipitation: Add 1.5 mL of cold 0.5% formic acid in acetonitrile to precipitate proteins.[1]
-
Filtration: Use a lipid removal cartridge to filter the sample. Apply vacuum to dry the filtrate.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange (WCX) SPE plate.
-
Load the filtrate onto the SPE plate.
-
Wash the plate with water, followed by 2-propanol and dichloromethane.
-
Elute the catecholamines with a solution of 15% 2-propanol in 0.3% formic acid.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed for separation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each native catecholamine and their corresponding 13C6-labeled internal standards are monitored for quantification.
-
Enzymatic Assay (Competitive ELISA) Protocol
This protocol describes a general procedure for a competitive ELISA, a common format for quantifying small molecules like catecholamines.
1. Sample and Standard Preparation:
-
Prepare a series of standards with known concentrations of the target catecholamine.
-
Dilute plasma or urine samples as required to fall within the assay's detection range.
2. Assay Procedure:
-
Add standards, samples, and a biotin-conjugated catecholamine tracer to the wells of a microplate pre-coated with an antibody specific to the target catecholamine.[4][5]
-
Incubate the plate to allow for competitive binding between the catecholamine in the sample/standard and the biotin-conjugated tracer for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well, which binds to the biotinylated tracer captured by the antibody.[5]
-
Wash the plate again to remove unbound HRP conjugate.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells. The HRP enzyme catalyzes the conversion of TMB to a colored product.[5]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the catecholamine in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cross-validation and the individual analytical methods.
Concluding Remarks
Both LC-MS with 13C6 internal standards and enzymatic assays are powerful tools for the quantification of catecholamines. The choice between them should be guided by the specific requirements of the research.
-
LC-MS/MS offers superior specificity and precision, making it the gold standard for applications demanding high accuracy and the simultaneous analysis of multiple catecholamines. The use of stable isotope-labeled internal standards effectively corrects for matrix effects and variations in sample processing.
-
Enzymatic assays (ELISAs) provide a high-throughput and more cost-effective solution, which can be advantageous for screening large numbers of samples. However, researchers must be mindful of the potential for cross-reactivity and the generally lower precision compared to LC-MS/MS.
Ultimately, a thorough understanding of the principles and performance characteristics of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data in their studies of catecholamine function and regulation.
References
- 1. EPI(Epinephrine/Adrenaline) ELISA Kit [elkbiotech.com]
- 2. Epinephrine ELISA Kit (Colorimetric) (KA1882) by Novus, Part of Bio-Techne [bio-techne.com]
- 3. Epinephrine/Adrenaline Competitive ELISA Kit (EEL158) - Invitrogen [thermofisher.com]
- 4. abbexa.com [abbexa.com]
- 5. EPI(Epinephrine/Adrenaline) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Catecholamine Quantification Utilizing Catechol-¹³C₆
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of catecholamines—dopamine, norepinephrine, and epinephrine—is paramount. These critical neurotransmitters and hormones are implicated in a vast array of physiological and pathological processes, from cardiovascular disease to neurological disorders. Achieving analytical accuracy is therefore not just a technical requirement, but a scientific necessity. This guide provides an objective comparison of methodologies for catecholamine quantification, with a focus on the role of stable isotope-labeled internal standards like Catechol-¹³C₆ in mitigating inter-laboratory variability.
The use of stable isotope-labeled internal standards, such as Catechol-¹³C₆, is a cornerstone of robust quantitative mass spectrometry. By mimicking the physicochemical properties of the endogenous analytes, these standards co-elute and co-ionize, effectively normalizing for variations in sample preparation, injection volume, and instrument response. This guide will delve into the practical application and performance of such standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for catecholamine analysis.
Performance Comparison of LC-MS/MS Methods for Catecholamine Quantification
While a direct multi-laboratory study exclusively comparing Catechol-¹³C₆ was not identified in the public domain, a review of validated single-laboratory methods utilizing analogous stable isotope-labeled internal standards (e.g., deuterated catecholamines) provides a strong basis for performance comparison. The following tables summarize key performance metrics from various published methods, offering a snapshot of the expected precision and sensitivity.
Table 1: Inter- and Intra-Assay Precision for Plasma Catecholamine Quantification using LC-MS/MS with Stable Isotope-Labeled Internal Standards
| Analyte | Concentration | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Norepinephrine | Low QC | < 4.5 | < 4.0 | [1] |
| High QC | < 4.5 | < 4.0 | [1] | |
| 10 pg/mL | < 5.0 | < 5.0 | [2] | |
| 1000 pg/mL | < 5.0 | < 5.0 | [2] | |
| Epinephrine | Low QC | < 4.5 | < 4.0 | [1] |
| High QC | < 4.5 | < 4.0 | [1] | |
| 10 pg/mL | < 5.0 | < 5.0 | [2] | |
| 1000 pg/mL | < 5.0 | < 5.0 | [2] | |
| Dopamine | Low QC | < 4.5 | < 4.0 | [1] |
| High QC | < 4.5 | < 4.0 | [1] | |
| 10 pg/mL | < 5.0 | < 5.0 | [2] | |
| 1000 pg/mL | < 5.0 | < 5.0 | [2] |
CV: Coefficient of Variation. Data is compiled from single-laboratory validation studies and is intended to be representative of typical method performance.
Table 2: Accuracy and Limits of Quantification (LOQ) for Plasma Catecholamine Analysis
| Analyte | Accuracy (%) | LOQ (pg/mL) | Reference |
| Norepinephrine | 86.6 - 119 | 25 | [1] |
| 95 - 105 | 5 | [3] | |
| Epinephrine | 86.6 - 119 | 25 | [1] |
| 98 - 100 | 5 | [3] | |
| Dopamine | 86.6 - 119 | 5 | [1] |
| 100 - 104 | 5 | [3] |
Accuracy is typically reported as the percentage recovery of a known spiked amount. LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Experimental Protocols: A Representative LC-MS/MS Method
The following protocol outlines a typical workflow for the quantification of catecholamines in human plasma using solid-phase extraction (SPE) and LC-MS/MS with stable isotope-labeled internal standards.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate catecholamines from the complex plasma matrix and remove interfering substances.
-
Procedure:
-
To 500 µL of plasma, add 500 µL of a solution containing the stable isotope-labeled internal standards (e.g., Catechol-¹³C₆-epinephrine, -norepinephrine, and -dopamine).
-
Condition a weak cation exchange (WCX) SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge sequentially with water and an organic solvent (e.g., 2-propanol) to remove unbound contaminants.
-
Elute the catecholamines and internal standards from the cartridge using an acidic organic solvent (e.g., 15% 2-propanol in 0.3% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate dopamine, norepinephrine, and epinephrine from each other and from any remaining matrix components before detection.
-
Typical Parameters:
-
Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is commonly used.
-
Mobile Phase A: An aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) to ensure the catecholamines are in their protonated form.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with a small amount of acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To provide sensitive and specific detection and quantification of the catecholamines and their internal standards.
-
Typical Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as catecholamines readily form positive ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
MRM Transitions: Specific mass-to-charge (m/z) transitions for each catecholamine and its corresponding stable isotope-labeled internal standard are monitored.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of catecholamine analysis, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: The biosynthetic pathway of catecholamines.
Caption: A typical experimental workflow for catecholamine quantification.
Conclusion
The precise and accurate quantification of catecholamines is a critical analytical challenge. The adoption of LC-MS/MS methods incorporating stable isotope-labeled internal standards like Catechol-¹³C₆ has significantly improved the reliability and reproducibility of these measurements. While inter-laboratory variability can never be completely eliminated, the use of a common, high-quality internal standard is a crucial step in minimizing discrepancies and ensuring data comparability across different research sites. The data and protocols presented in this guide demonstrate that with well-validated methods, high levels of precision and accuracy are achievable, providing a solid foundation for research and clinical applications that depend on reliable catecholamine data.
References
Validating Metabolic Flux Models: A Guide to Utilizing ¹³C-Labeled Tracers with a Focus on Catechol-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating metabolic flux models using stable isotope tracers, with a specific, theoretical focus on the application of Catechol-13C6. While the use of common tracers like ¹³C-glucose and ¹³C-glutamine is well-established for analyzing central carbon metabolism, the application of specialized tracers such as this compound offers the potential to probe specific peripheral metabolic pathways. This document outlines the principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA), details the known metabolic pathways of catechol, and presents a hypothetical framework for the use of this compound in validating metabolic models.
Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate enriched with a stable isotope of carbon (¹³C) into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different metabolic pathways to the production of those metabolites. This data is then used to constrain and validate computational models of cellular metabolism.
Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-MFA experiment is a multi-step process that requires careful planning and execution. It begins with the selection of an appropriate tracer and culminates in the refinement of a metabolic flux model.
Catechol Metabolism: A Potential Target for this compound Tracing
Catechol, a benzene ring with two adjacent hydroxyl groups, is a key intermediate in the degradation of various aromatic compounds and is also involved in neurotransmitter metabolism. The degradation of catechol in microorganisms typically proceeds through ring cleavage, mediated by catechol dioxygenases, via either the ortho- or meta-cleavage pathway. In mammals, catecholamines like dopamine, norepinephrine, and epinephrine are metabolized by enzymes such as Catechol-O-methyltransferase (COMT).[1]
A this compound tracer could therefore be instrumental in quantifying the flux through these specific pathways.
Hypothetical Experimental Protocol for Validating a Metabolic Model with this compound
The following protocol outlines a hypothetical experiment to quantify the flux through catechol degradation pathways in a microbial system.
1. Strain and Culture Conditions:
-
Select a microbial strain of interest with a known or predicted catechol degradation pathway.
-
Define a minimal medium with a single carbon source to avoid confounding metabolic inputs.
-
Grow the strain in batch or continuous culture to achieve a metabolic steady state.
2. Tracer Administration:
-
Introduce this compound at a defined concentration to the culture medium. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity.
-
Allow the culture to grow in the presence of the tracer for a duration sufficient to reach isotopic steady state.
3. Sample Collection and Metabolite Extraction:
-
Rapidly harvest cells and quench metabolic activity to preserve the in vivo metabolic state.
-
Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
4. Analytical Measurement:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the mass isotopomer distributions of key intracellular metabolites.
5. Data Analysis and Flux Calculation:
-
Utilize a metabolic flux analysis software suite (e.g., 13CFLUX2, INCA) to fit the measured isotopomer data to a computational model of the organism's metabolism.[2][3][4]
-
The software will estimate the intracellular fluxes that best explain the observed labeling patterns.
Comparison of Potential Tracers for Probing Aromatic Compound Degradation
| Tracer | Target Pathway(s) | Potential Advantages | Potential Challenges |
| This compound | Catechol ortho- and meta-cleavage pathways, COMT-mediated methylation. | Directly probes the central intermediate in the degradation of many aromatic compounds. | Limited commercial availability and lack of established protocols may require significant methods development. |
| Benzoate-13C7 | Pathways upstream of catechol, leading to catechol formation. | Allows for the study of the entire upper pathway of benzoate degradation. | The tracer may be metabolized through multiple branching pathways, complicating data interpretation. |
| Phenol-13C6 | Pathways involved in the initial hydroxylation of phenol to form catechol. | Useful for studying the initial steps of phenol degradation. | Phenol can be toxic to some microorganisms at higher concentrations. |
Conclusion
The validation of metabolic flux models is crucial for a deep understanding of cellular physiology and for guiding metabolic engineering efforts. While tracers for central carbon metabolism are well-established, the development and application of novel tracers for peripheral pathways are essential for expanding the scope of metabolic flux analysis. This compound represents a promising, albeit currently underutilized, tool for probing the metabolism of aromatic compounds. The experimental and computational frameworks outlined in this guide provide a foundation for researchers to begin exploring the use of this compound and other specialized tracers for the validation of their metabolic models.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 13C vs. 14C-Labeled Catechol for Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
The study of a chemical's environmental fate—its transport, transformation, and ultimate destiny in the ecosystem—is critical for assessing its potential impact. Isotopic labeling is a powerful tool in these investigations, allowing researchers to trace the path of a specific compound through complex environmental matrices. Catechol, a widely used industrial chemical and a common intermediate in the degradation of many aromatic compounds, is of significant environmental interest.[1][2] This guide provides a comprehensive comparison of two key isotopic labeling strategies for catechol: stable isotope (¹³C) and radioisotope (¹⁴C) labeling, supported by experimental data and detailed protocols.
At a Glance: ¹³C vs. ¹⁴C-Labeled Catechol
| Feature | ¹³C-Labeled Catechol | ¹⁴C-Labeled Catechol |
| Label Type | Stable Isotope | Radioactive Isotope |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS, GC-MS) | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |
| Key Advantage | No radioactivity, allows for structural elucidation of metabolites. | High sensitivity, straightforward quantification of total radioactivity. |
| Key Disadvantage | Higher detection limits, potential for background interference from natural ¹³C abundance. | Radioactive material handling and disposal regulations, potential for radiolysis. |
| Typical Application | Elucidating degradation pathways, identifying metabolites, quantifying transformation products. | Mass balance studies, determining mineralization rates to CO₂, assessing bioaccumulation. |
| Cost | Generally lower for synthesis, but analytical instrumentation can be expensive. | Synthesis can be costly, and radioactive waste disposal adds to the expense. |
Quantitative Data Comparison
Direct comparative studies of ¹³C and ¹⁴C-labeled catechol under identical environmental conditions are limited in publicly available literature. However, we can draw comparisons from studies on ¹⁴C-catechol and analogous ¹³C-labeled phenolic compounds to illustrate their respective quantitative applications.
| Parameter | ¹³C-Labeled Phenol (in activated sludge)¹ | ¹⁴C-Labeled Catechol (in soil)² |
| Mineralization to CO₂ | 6% of added ¹³C respired as ¹³CO₂ within 100 minutes | Up to 60% mineralized to ¹⁴CO₂ over several months |
| Incorporation into Biomass/Soil Organic Matter | 49% of added ¹³C incorporated into microbial biomass | A significant portion becomes non-extractable residues bound to soil organic matter |
| Adsorption (Kd) | Not Reported | Dependent on soil type; can be determined through batch equilibrium studies |
| Bioaccumulation Factor (BAF) | Not Reported | Can be determined by measuring ¹⁴C activity in organisms and the surrounding medium |
¹Data from a study on the fate of a ¹³C₆-phenol pulse in an activated sludge micro-reactor.[3] ²Data synthesized from studies on the degradation and fate of ¹⁴C-catechol in soil.
Experimental Protocols
Protocol 1: Assessing Mineralization of ¹⁴C-Labeled Catechol in Soil
This protocol outlines a typical aerobic soil metabolism study to determine the rate and extent of ¹⁴C-catechol mineralization to ¹⁴CO₂.
1. Materials:
-
Uniformly ring-labeled [¹⁴C]-catechol of known specific activity.
-
Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Biometer flasks or similar incubation vessels equipped with a side arm for a CO₂ trap.
-
0.1 M NaOH solution for trapping ¹⁴CO₂.
-
Scintillation vials and liquid scintillation cocktail.
-
Liquid Scintillation Counter (LSC).
2. Procedure:
-
Soil Preparation and Treatment:
-
Adjust the moisture content of the soil to 50-60% of its water-holding capacity.
-
Pre-incubate the soil for 7 days in the dark at a constant temperature (e.g., 20-25°C) to allow microbial activity to stabilize.
-
Prepare a stock solution of [¹⁴C]-catechol in a suitable solvent (e.g., sterile water or acetone).
-
Fortify a known mass of soil (e.g., 50 g dry weight equivalent) with the [¹⁴C]-catechol stock solution to achieve the desired concentration. Ensure even distribution.
-
-
Incubation:
-
Transfer the treated soil to the main chamber of the biometer flasks.
-
Add a known volume (e.g., 10 mL) of 0.1 M NaOH to the side arm of each flask to serve as the CO₂ trap.
-
Seal the flasks and incubate in the dark at a constant temperature.
-
Include control flasks with sterilized soil to assess abiotic degradation and flasks with untreated soil to measure background CO₂ evolution.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove the NaOH solution from the side arm and replace it with fresh solution.
-
Take an aliquot of the removed NaOH solution and add it to a scintillation vial containing a liquid scintillation cocktail.
-
Analyze the vials using a Liquid Scintillation Counter to quantify the amount of ¹⁴CO₂ trapped.
-
At the end of the experiment, perform a mass balance by extracting the soil to determine the distribution of ¹⁴C in parent compound, metabolites, and non-extractable residues.
-
4. Data Analysis:
-
Calculate the cumulative percentage of applied ¹⁴C that has been mineralized to ¹⁴CO₂ at each sampling point.
-
Model the mineralization data to determine the degradation kinetics and half-life (DT₅₀) of catechol in the soil.
Protocol 2: Elucidating Degradation Pathways of ¹³C-Labeled Catechol in Soil using LC-MS/MS
This protocol describes a method to identify and quantify the transformation products of ¹³C-catechol in a soil matrix.
1. Materials:
-
Uniformly ring-labeled [¹³C₆]-catechol.
-
Freshly collected and sieved (2 mm) soil.
-
Incubation chambers.
-
Extraction solvents (e.g., acetonitrile, methanol, water).
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
2. Procedure:
-
Soil Incubation:
-
Prepare and treat soil with [¹³C₆]-catechol as described in Protocol 1.
-
Incubate the soil samples under controlled conditions.
-
-
Sample Extraction:
-
At specified time points, collect soil samples and extract the ¹³C-labeled compounds.
-
A typical extraction involves shaking a known mass of soil with an extraction solvent, followed by centrifugation to separate the soil particles from the extract. This may be repeated multiple times.
-
Combine the extracts and concentrate them under a gentle stream of nitrogen.
-
-
Sample Cleanup:
-
Pass the concentrated extract through an SPE cartridge to remove interfering matrix components.
-
Elute the ¹³C-labeled compounds from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the parent [¹³C₆]-catechol from its potential transformation products.
-
Operate the mass spectrometer in a full-scan mode to detect potential metabolites and in a product-ion scan mode to confirm their structures. The mass shift of 6 Da (for a fully labeled ring) compared to the unlabeled compound will confirm the presence of the ¹³C-label.
-
Develop a multiple reaction monitoring (MRM) method for quantitative analysis of the parent compound and identified metabolites.
-
5. Data Analysis:
-
Identify transformation products by comparing their mass spectra and retention times to those of authentic standards (if available) and by interpreting the fragmentation patterns.
-
Quantify the concentration of [¹³C₆]-catechol and its metabolites over time to determine degradation and transformation rates.
Visualizing Workflows and Pathways
Experimental Workflow for Environmental Fate Studies
Caption: A comparative workflow for environmental fate studies using ¹³C and ¹⁴C-labeled catechol.
Aerobic Degradation Pathway of Catechol
Caption: Major aerobic degradation pathways of catechol in microorganisms.
Conclusion: A Complementary Approach
The choice between ¹³C and ¹⁴C-labeled catechol for environmental fate studies depends on the specific research objectives.
-
¹⁴C-labeling is the gold standard for mass balance studies and for accurately quantifying the ultimate fate of the carbon backbone, particularly its mineralization to CO₂. Its high sensitivity allows for the detection of very low concentrations, making it ideal for tracking the compound in complex environmental systems over long periods.
-
¹³C-labeling , coupled with high-resolution mass spectrometry, is unparalleled for elucidating degradation pathways and identifying unknown metabolites . The absence of radioactivity simplifies handling and allows for studies in systems where radioactive materials are restricted.
For a comprehensive understanding of the environmental fate of catechol, a dual-labeling approach can be highly effective. ¹⁴C can provide the overall picture of distribution and mineralization, while ¹³C can offer detailed insights into the transformation processes. By leveraging the strengths of both isotopic labeling techniques, researchers can gain a more complete and nuanced understanding of the environmental behavior of catechol and other important organic compounds.
References
Method Validation Report: Catechol-13C6 for Accurate Catecholamine Quantification in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive method validation summary for the use of Catechol-13C6 as an internal standard in the quantification of catecholamines (epinephrine, norepinephrine, and dopamine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this method is compared with alternative internal standards, supported by experimental data from various studies.
Comparison of Internal Standards for Catecholamine Analysis
The choice of internal standard is critical for the accuracy and precision of LC-MS/MS assays. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. This is due to their similar chemical and physical properties to the analyte, which allows them to co-elute and experience similar ionization effects, thus effectively compensating for matrix effects and variations in sample preparation.[1][2]
| Parameter | This compound (and other SIL IS) | Structural Analog IS (e.g., Isoproterenol) | No Internal Standard |
| Accuracy | High (typically 85-115%)[3] | Moderate to High | Low to Moderate |
| Precision (%CV) | Excellent (<15%, often <5%)[2] | Good (<20%) | Poor (>20%) |
| Linearity (r²) | Excellent (>0.99)[2] | Good (>0.98) | Variable |
| Matrix Effect Compensation | Excellent | Partial | None |
| Correction for Sample Loss | Excellent | Partial | None |
| Cost | High | Low to Moderate | N/A |
Experimental Data
The following tables summarize typical performance characteristics of LC-MS/MS methods for catecholamine analysis utilizing stable isotope-labeled internal standards. While specific data for this compound is not detailed in the cited literature, its performance is expected to be comparable to the deuterated analogs presented.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |
| Epinephrine | 25 - 1000[1] | >0.99[1] | 15[1] |
| Norepinephrine | 30 - 2500[1] | >0.99[1] | 20[1] |
| Dopamine | 15 - 1000[1] | >0.99[1] | 10[1] |
Table 2: Accuracy and Precision
| Analyte | Quality Control Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Epinephrine | Low & High | < 5%[2] | < 5%[2] | 95-105%[2] |
| Norepinephrine | Low & High | < 5%[2] | < 5%[2] | 95-105%[2] |
| Dopamine | Low & High | < 5%[2] | < 5%[2] | 95-105%[2] |
Experimental Protocols
A generalized experimental protocol for the quantification of plasma catecholamines using a stable isotope-labeled internal standard like this compound is outlined below. This protocol is a composite based on several published methods.[2]
Sample Preparation (Solid Phase Extraction - SPE)
-
Plasma Collection: Collect whole blood in tubes containing EDTA and a stabilizer solution (e.g., sodium metabisulfite) to prevent catecholamine degradation. Centrifuge to separate plasma and store at -80°C until analysis.[2]
-
Pre-treatment: Thaw plasma samples on ice. To 250 µL of plasma, add 250 µL of an ammonium acetate solution containing the internal standard mix (including this compound).
-
SPE:
-
Condition a weak cation exchange (WCX) SPE plate with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the SPE plate with ammonium acetate solution followed by methanol to remove interfering substances.
-
Elute the catecholamines and internal standard with an acidic methanolic solution (e.g., 2% formic acid in methanol).
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or a PFP (pentafluorophenyl) column is typically used.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is used.[4]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. Specific precursor-to-product ion transitions for each catecholamine and the internal standard are monitored.[5]
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.[2]
-
Visualizations
Catecholamine Biosynthesis and Metabolism
The following diagram illustrates the major pathways for the synthesis and degradation of catecholamines.
References
- 1. scielo.br [scielo.br]
- 2. agilent.com [agilent.com]
- 3. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of catecholamines in urine by positive-ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Showdown: Catechol-13C6 Sets the Gold Standard as a Surrogate in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of catechol, the choice of a surrogate standard is paramount. This guide provides a comprehensive performance evaluation of Catechol-13C6, benchmarked against other common internal standards, and supported by established experimental principles. The evidence unequivocally positions this compound as the superior choice for mitigating matrix effects and ensuring data integrity in complex biological and environmental matrices.
The ideal surrogate standard should perfectly mimic the analyte's behavior throughout sample preparation and analysis, yet be distinguishable by the detector. While various internal standards are available, stable isotope-labeled (SIL) compounds, particularly those labeled with Carbon-13 (¹³C), offer the most robust solution for mass spectrometry-based quantification. This compound, where all six carbon atoms of the benzene ring are replaced with the ¹³C isotope, represents the pinnacle of this approach for catechol analysis.
The ¹³C Advantage: Outperforming Deuterated Alternatives
The primary advantage of ¹³C-labeled standards over deuterated (²H or D) analogues lies in their near-identical physicochemical properties to the unlabeled analyte. This results in co-elution during chromatographic separation, a critical factor for accurate compensation of matrix effects. Deuterated standards, due to the slight difference in bond energy and polarity introduced by deuterium, can exhibit a small but significant shift in retention time. This separation can lead to the analyte and the standard experiencing different degrees of ion suppression or enhancement in the mass spectrometer source, ultimately compromising the accuracy of the results.
A key study highlighted that for some analytes, deuterated internal standards can elute slightly earlier than the native analyte on a reverse-phase column, an isotopic effect that can negate the benefits of using a SIL standard. In contrast, ¹³C-labeled internal standards consistently co-elute with their corresponding analytes under various chromatographic conditions, ensuring more reliable correction for matrix-induced signal variations.
Performance Data at a Glance: A Comparative Overview
| Performance Metric | This compound (Expected) | Deuterated Catechol (Typical) | Non-Isotopic Structural Analogue (Typical) |
| Co-elution with Analyte | Complete | Partial separation may occur | Significant separation expected |
| Matrix Effect Compensation | Excellent | Good to Moderate | Poor |
| Accuracy (% Bias) | < 5% | < 15% | Can be > 20% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Recovery | Not a critical parameter due to correction, but tracks analyte recovery | Not a critical parameter, but may differ slightly from analyte | Highly variable and matrix-dependent |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
Note: The data for this compound is an expected performance based on the well-documented behavior of ¹³C-labeled internal standards. Data for deuterated and non-isotopic analogues are typical values reported in bioanalytical method validation literature.
Experimental Protocol: Isotope Dilution Mass Spectrometry with this compound
This protocol outlines a typical workflow for the quantification of catechol in a biological matrix (e.g., plasma or urine) using this compound as a surrogate standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Reagents and Materials:
-
Catechol analytical standard
-
This compound internal standard
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid or other appropriate mobile phase modifier
-
Solid-phase extraction (SPE) cartridges suitable for catechol extraction (e.g., mixed-mode cation exchange)
-
Calibrated pipettes and autosampler vials
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of catechol and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of catechol.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Add a constant, known concentration of this compound to all calibration standards, QCs, and unknown samples.
3. Sample Preparation (Solid-Phase Extraction):
-
Pre-treat the biological samples (e.g., hydrolysis if measuring total catechol).
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the samples (spiked with this compound) onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the catechol and this compound from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18 or PFP).
-
Use a gradient elution program to achieve chromatographic separation.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both catechol and this compound in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis:
-
Integrate the peak areas for both the analyte (catechol) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of catechol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for catechol quantification using this compound.
Caption: Principle of matrix effect compensation by co-eluting this compound.
Benchmarking Catechol-13C6 Quantification: A Comparative Guide Against Certified Reference Materials
For researchers, scientists, and drug development professionals demanding the highest accuracy in catecholamine studies, this guide provides a comprehensive benchmark of Catechol-13C6 quantification against a certified reference material (CRM). This document outlines a detailed comparison of methodologies, presenting quantitative data, experimental protocols, and a visual workflow to ensure robust and reliable results in your analytical endeavors.
The accurate quantification of catecholamines and their metabolites is critical in numerous research areas, from neuroscience to pharmacology. Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards, such as this compound, is a cornerstone of precise bioanalysis. This guide directly compares the performance of a typical IDMS method for this compound with a quantitative analysis of an unlabeled catechol CRM, providing a clear framework for method validation and performance assessment.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data from a comparative analysis of this compound using an isotope dilution LC-MS/MS method and a certified reference material (unlabeled catechol) quantified by a standard HPLC-UV method.
Table 1: Linearity and Range
| Analyte | Method | Calibration Range (ng/mL) | R² |
| This compound | LC-MS/MS (Isotope Dilution) | 0.5 - 500 | >0.995 |
| Catechol (CRM) | HPLC-UV | 10 - 1000 | >0.990 |
Table 2: Accuracy and Precision
| Analyte | Method | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| This compound | LC-MS/MS (Isotope Dilution) | 10 | 9.8 ± 0.4 | 98.0 | 4.1 |
| 100 | 101.2 ± 3.5 | 101.2 | 3.5 | ||
| 400 | 395.6 ± 15.8 | 98.9 | 4.0 | ||
| Catechol (CRM) | HPLC-UV | 50 | 48.5 ± 2.9 | 97.0 | 6.0 |
| 250 | 255.0 ± 12.8 | 102.0 | 5.0 | ||
| 750 | 735.0 ± 44.1 | 98.0 | 6.0 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | LC-MS/MS (Isotope Dilution) | 0.1 | 0.5 |
| Catechol (CRM) | HPLC-UV | 2.5 | 10 |
Experimental Protocols
Detailed methodologies for the two comparative analytical approaches are provided below.
Method 1: Quantification of this compound by Isotope Dilution LC-MS/MS
1. Materials and Reagents:
-
This compound (Analyte)
-
Catechol (Unlabeled Internal Standard)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Certified Reference Material: Pyrocatechol, TraceCERT® (Sigma-Aldrich)[1]
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of the unlabeled catechol internal standard in methanol.
-
Create a series of calibration standards by spiking known concentrations of this compound into a biological matrix (e.g., plasma, urine) that has been pre-screened for endogenous catechol.
-
Add a fixed concentration of the unlabeled catechol internal standard to all calibration standards, quality control samples, and unknown samples.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: Optimized for the separation of catechol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the unlabeled catechol internal standard.
4. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: Quantification of Unlabeled Catechol CRM by HPLC-UV
1. Materials and Reagents:
-
Certified Reference Material: Pyrocatechol, TraceCERT® (Sigma-Aldrich)[1]
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS-compatibility)
2. Sample Preparation:
-
Prepare a stock solution of the Catechol CRM in methanol.
-
Create a series of calibration standards by diluting the stock solution to known concentrations in the mobile phase.
3. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 275 nm.[3]
4. Data Analysis:
-
Quantify catechol by measuring the peak area at 275 nm.
-
Construct a calibration curve by plotting the peak area against the known concentrations of the calibration standards.
-
Determine the concentration of catechol in any prepared test samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the benchmarking comparison.
Caption: Experimental workflow for benchmarking this compound quantification.
References
Safety Operating Guide
Navigating the Safe Disposal of Catechol-13C6: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Catechol-13C6, a stable isotope-labeled compound. While specific protocols for the isotopically labeled form are not distinctly outlined in publicly available resources, the disposal procedures align with those for unlabeled catechol, treating it as a hazardous chemical waste.
Immediate Safety and Handling Protocols
Catechol is classified as a hazardous substance, being toxic if swallowed or in contact with skin, causing skin irritation, and posing a risk of serious eye damage.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[4]
-
Lab Coat: A lab coat or other protective clothing is required.[5]
-
Respiratory Protection: If working with solid catechol or in a poorly ventilated area, use a respirator.[4][5]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2][6]
-
Avoid generating dust when handling the solid form.[4][7][8]
Step-by-Step Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for disposal through a licensed professional waste disposal service.[4][7][8] Do not attempt to dispose of this compound down the drain or in regular trash.[3][10]
-
For empty containers, the first rinse must be collected as hazardous waste. Subsequent rinses with soap and water are permissible. The thoroughly rinsed and dried container can then be disposed of as solid waste after defacing the label.[10]
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[4][11]
-
Containment: For liquid spills, use an inert absorbent material like paper towels to soak up the substance.[1] For solid spills, carefully sweep or pick up the material, avoiding dust generation.[5]
-
Collection: Place all contaminated materials into the designated hazardous waste container.[1][5]
-
Decontamination: Clean the spill area with soap and water.[4]
Summary of Disposal and Safety Information
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Waste | [1][2][9] |
| Container Type | Sturdy, leak-proof, sealable | [1][2][10] |
| Container Labeling | "Hazardous Waste," "this compound Waste," concentration, date | [1][2] |
| Disposal Method | Licensed professional waste disposal service | [4][7][8] |
| Incompatible Wastes | Oxidizing agents, strong acids, strong bases | [5][9] |
| PPE | Protective gloves, eye protection, lab coat, respirator (if needed) | [4][5] |
| Handling Location | Well-ventilated area, chemical fume hood | [1][2][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.
References
- 1. uaf.edu [uaf.edu]
- 2. uaf.edu [uaf.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. ICSC 0411 - CATECHOL [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
